CYM-5541
説明
特性
IUPAC Name |
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-19(17-13-18(23-20-17)14-11-12-14)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h13-16H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKGACIWVAOUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NOC(=C3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945128-26-7 | |
| Record name | 945128-26-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Allosteric Binding Site of CYM-5541 on the S1P3 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of CYM-5541, a selective allosteric agonist for the Sphingosine-1-Phosphate 3 (S1P3) receptor. This document details the quantitative binding and functional data, outlines key experimental protocols for studying this interaction, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and the S1P3 Receptor
Sphingosine-1-phosphate (S1P) is a crucial signaling lipid that exerts its effects through a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P3 receptor subtype is implicated in a variety of physiological processes, including cardiovascular function, immune responses, and vascular tone regulation.[1] The development of selective modulators for S1P receptor subtypes is of significant interest for therapeutic applications.
This compound is a potent and selective allosteric agonist of the S1P3 receptor.[2] Unlike the endogenous ligand S1P, which binds to an orthosteric site, this compound interacts with a distinct, allosteric site on the receptor.[2][3] This allosteric mechanism of action contributes to its selectivity and presents a unique pharmacological profile. This guide delves into the specifics of this interaction.
Quantitative Data: Binding Affinity and Functional Potency
The interaction of this compound with the S1P3 receptor has been characterized by various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.
Table 1: Functional Potency of this compound at the S1P3 Receptor
| Parameter | Value (nM) | Assay Type | Cell Line | Reference |
| EC50 | 72 - 132 | ERK Phosphorylation | CHO | [3] |
| EC50 | 72.3 - 132 | NFAT-β-lactamase reporter | CHO |
Table 2: Selectivity Profile of this compound across S1P Receptor Subtypes
| Receptor | EC50 | Reference |
| S1P1 | > 10,000 nM | [3] |
| S1P2 | > 50,000 nM | [3] |
| S1P4 | > 50,000 nM | [3] |
| S1P5 | > 25,000 nM | [3] |
Table 3: Inhibitory Constant (Ki) of SPM-242, a Bitopic Antagonist, against this compound
| Compound | Ki (nM) | Assay Type | Note | Reference |
| SPM-242 | 0.25 | Schild Regression Analysis (Functional Assay) | SPM-242 is a bitopic antagonist that occupies both the orthosteric and allosteric sites. This Ki value reflects its competitive antagonism of this compound activity. | [3] |
The Allosteric Binding Site of this compound
Molecular modeling and site-directed mutagenesis studies have elucidated the allosteric binding pocket for this compound on the S1P3 receptor.
Key Features of the Binding Site:
-
Distinct from the Orthosteric Site: this compound occupies a different chemical space within the S1P3 ligand-binding pocket than the endogenous ligand, S1P.[3][4]
-
Hydrophobic Nature: The allosteric pocket is predominantly hydrophobic.[3]
-
Location: The binding site is located in a lower hydrophobic region of the receptor, near transmembrane (TM) helix 6.[3] In contrast, the orthosteric site for S1P is situated around TM helices 1 and 3.[3]
-
Key Residue - Phe263: Phenylalanine at position 263 (F263) has been identified as a critical "gate-keeper" residue for the affinity and efficacy of this compound.[3][4] Mutation of this residue significantly impacts the binding and signaling of this compound.[3]
-
Co-occupancy: Molecular modeling suggests that the S1P3 receptor can accommodate both S1P and this compound simultaneously.[3]
Binding sites of S1P and this compound on the S1P3 receptor.
S1P3 Receptor Signaling Pathways Activated by this compound
As a full agonist, this compound activates downstream signaling cascades upon binding to the S1P3 receptor. The S1P3 receptor is known to couple to multiple G protein families, including Gi, Gq, and G12/13.
Key Signaling Events:
-
ERK Phosphorylation: this compound stimulation leads to the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway.[3]
-
RhoA Activation: Activation of the S1P3 receptor by this compound and its derivatives has been shown to stimulate the RhoA signaling pathway.
Signaling pathway activated by this compound through the S1P3 receptor.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the interaction of this compound with the S1P3 receptor.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine if a test compound competes with a radiolabeled ligand for binding to the receptor. In the case of this compound, a competition binding assay with radiolabeled S1P ([³³P]S1P) is performed to demonstrate its allosteric binding nature.
Protocol Outline:
-
Cell Culture: CHO cells stably expressing the human S1P3 receptor are cultured and harvested.
-
Incubation: The cells are incubated with a fixed concentration of [³³P]S1P and increasing concentrations of the unlabeled competitor (e.g., S1P or this compound).
-
Washing: Unbound radioligand is removed by washing the cells with a cold binding buffer.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor to determine if the test compound displaces the radioligand.
Workflow for a radioligand competition binding assay.
ERK Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK pathway by quantifying the level of phosphorylated ERK in response to agonist stimulation.
Protocol Outline:
-
Cell Culture and Starvation: S1P3-expressing cells are cultured and then serum-starved to reduce basal ERK phosphorylation.
-
Stimulation: Cells are stimulated with various concentrations of this compound or a control agonist for a specific time.
-
Lysis: Cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by secondary antibodies.
-
Detection and Analysis: The protein bands are visualized, and the band intensities are quantified to determine the ratio of p-ERK to total ERK.
Site-Directed Mutagenesis
This technique is used to introduce specific amino acid substitutions into the receptor to identify residues critical for ligand binding and receptor activation. To investigate the role of Phe263, a site-directed mutagenesis study would be performed to mutate this residue to another amino acid (e.g., Alanine or Leucine).
Protocol Outline:
-
Primer Design: Design primers containing the desired mutation in the S1P3 receptor gene.
-
PCR Mutagenesis: Perform PCR using a plasmid containing the wild-type S1P3 cDNA as a template and the mutagenic primers.
-
Template Digestion: Digest the parental, non-mutated DNA template using an enzyme like DpnI.
-
Transformation: Transform the mutated plasmid into competent E. coli for amplification.
-
Verification: Sequence the plasmid DNA to confirm the presence of the desired mutation.
-
Functional Assays: Transfect the mutated receptor into a suitable cell line and perform binding and functional assays to assess the impact of the mutation.
Conclusion
This compound represents a valuable pharmacological tool for probing the function of the S1P3 receptor. Its allosteric mode of action and high selectivity offer advantages for dissecting the specific roles of S1P3 in various physiological and pathological contexts. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the S1P signaling axis and the development of novel therapeutics targeting the S1P3 receptor. Further investigation into the structural basis of this compound's allosteric modulation will continue to inform the rational design of next-generation S1P3-selective drugs.
References
- 1. Probe Development Efforts for an Allosteric Agonist of the Sphingosine 1-phosphate Receptor 3 (S1P3) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel selective allosteric and bitopic ligands for the S1P(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of CYM-5541, a Selective S1P₃ Receptor Allosteric Agonist
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR), mechanism of action, and key experimental methodologies related to CYM-5541, a potent and selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 3 (S1P₃). The information presented is intended to serve as a detailed resource for professionals engaged in GPCR research and drug discovery.
Introduction to this compound and the S1P₃ Receptor
Sphingosine-1-phosphate (S1P) is a critical signaling lysophospholipid that exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[1] These receptors are involved in a multitude of physiological processes, including immune cell trafficking, vascular development, and cardiac function.[2][3] The S1P₃ receptor, in particular, couples to Gᵢ, Gᵩ, and G₁₂/₁₃ proteins and is a significant regulator of cardiovascular physiology.[2]
The development of subtype-selective ligands is crucial for dissecting the specific functions of each S1P receptor subtype and for creating targeted therapeutics with minimal side effects.[2] this compound (also known as ML249) emerged from these efforts as a highly selective S1P₃ allosteric agonist.[1][2][4] Unlike the endogenous ligand S1P, this compound lacks a polar headgroup and binds to a distinct, allosteric site within the receptor.[2][5] This unique binding mode is responsible for its remarkable selectivity over other highly homologous S1P receptor subtypes.[2][3]
This guide delves into the rational design that led to this compound, its detailed activity profile, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Structure-Activity Relationship (SAR) Analysis
The discovery of this compound was the result of rational chemical modifications of an initial high-throughput screening hit, N,N-dicyclohexyl-5-(tert-butyl)isoxazole-3-carboxamide (designated as hit 1a ).[1] The SAR study focused on modifying the alkyl substituent at the 5-position of the isoxazole (B147169) ring to optimize potency for S1P₃ and selectivity against S1P₁.[1]
The core scaffold, N,N-dicyclohexyl-isoxazole-3-carboxamide, was maintained while the R-group was varied. The key findings are summarized below:
-
Bulky Alkyl Groups: The initial hit 1a with a tert-butyl group showed modest potency. Replacing it with smaller alkyl groups like isobutyl (5a ), isopropyl (5b ), or methyl (5c ) led to a decrease in potency at the S1P₃ receptor.[1]
-
Cycloalkyl Groups: Introducing cyclic structures at the 5-position proved beneficial. A cyclopentyl analog (5e ) showed slightly improved activity compared to the initial hit.[1] The cyclopropyl (B3062369) derivative, 5f (this compound), was found to be approximately four-fold more potent than the original hit and demonstrated an 18-fold greater selectivity against the S1P₁ receptor.[1]
-
Aromatic Groups: A phenyl derivative, 5g (CYM-5544), was found to be equipotent to this compound at the S1P₃ receptor but was significantly less selective against S1P₁.[1]
This systematic exploration demonstrated that a small, constrained cyclic group like cyclopropyl at the 5-position of the isoxazole ring is optimal for achieving high potency and selectivity for the S1P₃ receptor within this chemical series.
References
- 1. Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel selective allosteric and bitopic ligands for the S1P(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Biological Evaluation of CYM-5541, a Selective S1P₃ Receptor Allosteric Agonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis, biological activity, and key experimental protocols for CYM-5541, a potent and selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 3 (S1P₃). This document is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.
Introduction
This compound, with the chemical name N,N-Dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide, has emerged as a critical chemical probe for elucidating the physiological and pathological roles of the S1P₃ receptor. As a member of the G protein-coupled receptor (GPCR) family, S1P₃ is implicated in a variety of cellular processes, and its modulation is a promising therapeutic strategy for several diseases. This compound's selectivity and allosteric mode of action make it a particularly valuable tool for dissecting S1P₃-mediated signaling pathways. This guide details its synthesis, summarizes its pharmacological properties, and provides protocols for its biological characterization.
Chemical Synthesis of this compound
The synthesis of this compound is achieved through a straightforward two-step process, beginning with the commercially available 5-cyclopropylisoxazole-3-carboxylic acid, followed by an amide coupling reaction with dicyclohexylamine (B1670486).
Synthesis Pathway
Experimental Protocol: Synthesis of N,N-Dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide (this compound)
This protocol describes a representative amide coupling reaction for the synthesis of this compound.
Materials:
-
5-Cyclopropylisoxazole-3-carboxylic acid
-
Dicyclohexylamine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 5-cyclopropylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add dicyclohexylamine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound as a solid.
Physicochemical and Purity Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₂₈N₂O₂ | |
| Molecular Weight | 316.44 g/mol | |
| CAS Number | 945128-26-7 | |
| Appearance | White to off-white solid | |
| Purity (HPLC) | ≥97% | |
| Solubility | Soluble in DMSO and ethanol | [1] |
| Storage | Store at +4°C |
Biological Activity and Pharmacology
This compound is a selective allosteric agonist for the S1P₃ receptor. Its unique binding mode, distinct from the orthosteric binding site of the endogenous ligand sphingosine-1-phosphate (S1P), confers its high selectivity.
Pharmacological Data
| Parameter | Value | Receptor Subtype | Reference |
| EC₅₀ | 72-132 nM | S1P₃ | [1][2] |
| EC₅₀ | > 10 µM | S1P₁ | [2] |
| EC₅₀ | > 50 µM | S1P₂ | [2] |
| EC₅₀ | > 25 µM | S1P₅ | [2] |
S1P₃ Receptor Signaling Pathway
Activation of the S1P₃ receptor by an agonist like this compound initiates a cascade of intracellular signaling events through the coupling to multiple G protein families, including Gᵢ, Gᵩ, and G₁₂/₁₃.[3][4][5] This leads to the modulation of various downstream effectors, culminating in diverse cellular responses.
Key Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity of this compound to the S1P₃ receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P₃ receptor.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
A serial dilution of unlabeled this compound
-
Cell membrane preparation
-
Radiolabeled S1P ligand (e.g., [³³P]S1P) at a concentration near its K₋d
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filter plate and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
ERK Phosphorylation Assay
This cell-based assay measures the activation of the ERK/MAPK pathway, a downstream effector of S1P₃ signaling, in response to this compound.
Protocol:
-
Cell Culture: Plate cells expressing the S1P₃ receptor in a 96-well plate and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Detection:
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
ELISA-based assays: Utilize commercially available kits for the quantitative measurement of p-ERK in cell lysates.
-
-
Data Analysis: Quantify the levels of p-ERK relative to total ERK. Plot the normalized p-ERK levels against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀.
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted roles of the S1P₃ receptor. This guide provides a foundational framework for its synthesis and biological characterization. The detailed protocols and compiled data herein are intended to facilitate further research into S1P₃ signaling and the development of novel therapeutics targeting this important receptor. Researchers are encouraged to adapt and optimize these methods for their specific experimental systems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Coupling of the S1P3 Receptor Subtype to S1P-mediated RhoA Activation and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-Phosphate-Specific G Protein-Coupled Receptors as Novel Therapeutic Targets for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling of CYM-5541
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
CYM-5541 is a potent and selective synthetic molecule recognized as a full allosteric agonist for the Sphingosine-1-Phosphate Receptor 3 (S1P₃).[1][2] Unlike the endogenous ligand, sphingosine-1-phosphate (S1P), which binds to an orthosteric site, this compound interacts with a distinct, hydrophobic allosteric pocket within the S1P₃ receptor.[1][3][4] This allosteric binding mechanism confers high selectivity for S1P₃ over other S1P receptor subtypes.[1][2] Activation of S1P₃ by this compound initiates a cascade of downstream signaling events primarily through the coupling of heterotrimeric G proteins, including Gᵢ, Gᵩ, and G₁₂/₁₃.[3][5] This guide provides a detailed overview of these signaling pathways, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this compound's mechanism of action.
This compound Receptor Selectivity and Potency
This compound exhibits a high degree of selectivity for the S1P₃ receptor. Its potency is significantly lower for other S1P receptor subtypes, making it a valuable tool for isolating and studying S1P₃-specific functions.
Table 1: Potency and Selectivity of this compound across S1P Receptor Subtypes
| Receptor Subtype | EC₅₀ (nM) | Reference |
|---|---|---|
| S1P₃ | 72 - 132 | [1][2] |
| S1P₁ | > 10,000 | [1] |
| S1P₂ | > 50,000 | [1] |
| S1P₄ | > 50,000 | [1] |
| S1P₅ | > 25,000 |[1] |
EC₅₀ values were determined using an ERK phosphorylation assay in CHO cells stably expressing the respective human S1P receptor subtype.[1]
Core Signaling Pathways Activated by this compound
Upon binding to S1P₃, this compound stabilizes an active receptor conformation, facilitating the exchange of GDP for GTP on the α-subunit of associated G proteins and their subsequent dissociation. S1P₃ is known to couple to multiple G protein families, leading to the activation of several distinct downstream pathways.[3][5]
Gᵢ-Mediated Signaling
Structural and functional studies have confirmed that this compound binding to S1P₃ leads to the activation of Gᵢ proteins.[3][6]
-
Inhibition of Adenylyl Cyclase: The activated Gαᵢ subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This effect has been demonstrated in HCT116 colon cancer cells, where this compound treatment significantly reduced intracellular cAMP.[6]
-
Activation of MAPK/ERK Pathway: The Gβγ subunits released from Gᵢ can activate the Ras/Raf/MEK/ERK (MAPK) cascade.[1] this compound is a full agonist in activating the phosphorylation of ERK1/2 (p42/p44 MAPK), achieving a maximal effect comparable to the endogenous ligand S1P.[1]
Gᵩ-Mediated Signaling
S1P₃ activation is also strongly linked to Gᵩ protein coupling, which initiates signaling through phospholipase C (PLC).
-
Phospholipase C (PLC) Activation: The activated Gαᵩ subunit stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. Assays have confirmed that this compound induces calcium flux, consistent with Gᵩ activation.[1]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which in turn phosphorylates a wide array of downstream targets, contributing to the activation of transcription factors like NFAT and further modulation of the MAPK/ERK pathway.
Experimental Protocols
The characterization of this compound signaling has relied on several key in vitro assays.
ERK Phosphorylation Assay
This assay quantifies the activation of the MAPK/ERK pathway, a common downstream event for S1P receptors.
-
Cell Culture: CHO-K1 cells stably transfected with human S1P₃ (or other S1P subtypes for selectivity screening) are seeded in 96-well plates and grown to confluence.
-
Starvation: Prior to stimulation, cells are serum-starved for 4-6 hours in a serum-free medium to reduce basal ERK phosphorylation levels.
-
Stimulation: Cells are treated with varying concentrations of this compound or S1P (as a positive control) for a short duration, typically 5-10 minutes at 37°C.
-
Lysis: The stimulation medium is removed, and cells are lysed with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Detection: Phosphorylated ERK1/2 (p-ERK) levels in the cell lysates are quantified using a sandwich ELISA or a multiplex assay (e.g., MAPmates). This typically involves capturing total ERK and detecting the phosphorylated form with a specific antibody conjugated to a reporter enzyme.
-
Data Analysis: The signal is read on a plate reader, and the data are normalized to controls. EC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[1]
Radioligand Competition Binding Assay
This assay is used to determine if this compound binds to the same site as the endogenous ligand, S1P.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the S1P₃ receptor.
-
Assay Mixture: A constant concentration of radiolabeled S1P (e.g., [³³P]S1P) is incubated with the prepared membranes in a binding buffer.
-
Competition: Increasing concentrations of a non-radiolabeled competitor (unlabeled S1P, this compound, or other antagonists) are added to the mixture.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: The mixture is rapidly filtered through a filter mat to separate membrane-bound radioligand from the unbound radioligand. The filter is then washed to remove non-specific binding.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The results are plotted as the percentage of specific binding versus the log concentration of the competitor. This compound was found to be unable to compete for [³³P]S1P binding, confirming its allosteric binding site.[1]
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium, a hallmark of Gᵩ pathway activation.
-
Cell Loading: S1P₃-expressing cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for approximately 30-60 minutes at 37°C.
-
Stimulation: The baseline fluorescence is measured before the addition of this compound.
-
Detection: Upon addition of the agonist, changes in fluorescence intensity are monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is quantified to determine the concentration-response relationship.[6]
Conclusion
This compound is a highly selective S1P₃ allosteric agonist that activates multiple downstream signaling pathways through Gᵢ and Gᵩ proteins. Its primary effects include the robust activation of the MAPK/ERK cascade, inhibition of adenylyl cyclase, and mobilization of intracellular calcium. The well-defined selectivity profile and mechanism of action make this compound an indispensable chemical probe for investigating the physiological and pathological roles of S1P₃ signaling. The experimental frameworks detailed herein provide a basis for further research into the nuanced effects of this compound in various biological systems.
References
- 1. Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYM 5541 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 3. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel selective allosteric and bitopic ligands for the S1P(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. Regulator of G protein signaling 2 as a suppressor of sphingosine-1-phosphate 2– and 3–mediated signaling in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
CYM-5541: A Selective S1P3 Receptor Agonist for Research and Drug Discovery
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYM-5541 has emerged as a critical pharmacological tool for the investigation of sphingosine-1-phosphate receptor 3 (S1P3) signaling. As a potent and selective allosteric agonist, it offers a unique mechanism of action, distinguishing it from the endogenous ligand, sphingosine-1-phosphate (S1P). This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and detailed pharmacological profile. We present extensive quantitative data on its receptor affinity, potency, and selectivity in clearly structured tables. Furthermore, this document outlines detailed experimental protocols for key in vitro and in vivo assays to facilitate its use in research and drug development. Diagrams of the S1P3 signaling pathway, experimental workflows, and logical relationships are provided to visually represent the complex biological processes associated with this compound.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive lysophospholipid that regulates a myriad of physiological and pathological processes through its interaction with a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1] The S1P3 receptor subtype is ubiquitously expressed and has been implicated in a diverse range of functions, including cardiovascular regulation, immune cell trafficking, and fibrosis. The development of subtype-selective modulators is crucial for dissecting the specific roles of each S1P receptor and for the development of targeted therapeutics with improved safety profiles.[2][3]
This compound (also known as ML249) is a potent and selective allosteric agonist of the S1P3 receptor.[4][5] Unlike the orthosteric agonist S1P, this compound binds to a distinct site on the receptor, offering a different mode of activation and the potential for biased signaling.[2][4] Its high selectivity for S1P3 over other S1P receptor subtypes makes it an invaluable tool for elucidating the specific functions of S1P3.[1]
Chemical Properties and Synthesis
This compound is chemically known as N,N-Dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide.[6] Its chemical structure and key properties are summarized below.
| Property | Value |
| Chemical Name | N,N-Dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide |
| Synonyms | ML249 |
| Molecular Formula | C19H28N2O2 |
| Molecular Weight | 316.44 g/mol |
| CAS Number | 945128-26-7 |
| Appearance | Crystalline solid |
| Solubility | DMSO: ≥ 5 mg/mL, Ethanol: ~15.82 mg/mL |
Synthesis: The synthesis of this compound and its analogs generally involves the coupling of a 5-cyclopropylisoxazole-3-carboxylic acid core with dicyclohexylamine (B1670486).[7] A general synthetic scheme is outlined below. The isoxazole (B147169) core can be synthesized from a corresponding acetophenone (B1666503) derivative which is treated with dimethyl oxalate (B1200264) and sodium methoxide (B1231860) to form a 1,3-diketone, followed by cyclization with hydroxylamine. The resulting carboxylic acid is then activated, for example with thionyl chloride, and reacted with dicyclohexylamine in the presence of a base like triethylamine (B128534) to yield the final product.
Pharmacological Profile
Potency and Selectivity
This compound is a potent agonist of the human S1P3 receptor with a half-maximal effective concentration (EC50) in the nanomolar range.[1] It exhibits exceptional selectivity for S1P3 over other S1P receptor subtypes.[1]
| Receptor Subtype | EC50 (nM) | Reference |
| S1P3 | 72 - 132 | [1] |
| S1P1 | > 10,000 | [1] |
| S1P2 | > 50,000 | [1] |
| S1P4 | > 50,000 | [1] |
| S1P5 | > 25,000 | [1] |
Mechanism of Action: Allosteric Agonism
This compound functions as an allosteric agonist, meaning it binds to a site on the S1P3 receptor that is distinct from the orthosteric binding site of the endogenous ligand, S1P.[2][4] This allosteric binding site is located in a hydrophobic pocket near transmembrane helices 3 and 6.[2] Cryo-electron microscopy studies have revealed that this compound interacts with key residues such as F119 and F263, which are crucial for its affinity and efficacy.[2] This allosteric mechanism allows this compound to activate the receptor independently of S1P and may contribute to its high subtype selectivity, as the allosteric pocket is less conserved among S1P receptor subtypes compared to the orthosteric site.[2][4]
S1P3 Signaling Pathways
Activation of the S1P3 receptor by this compound initiates a cascade of intracellular signaling events. S1P3 is known to couple to multiple G protein families, including Gi/o, Gq/11, and G12/13.[8] This promiscuous coupling leads to the activation of diverse downstream effector pathways.
Key downstream signaling events initiated by this compound binding to S1P3 include:
-
ERK Phosphorylation: this compound is a full agonist for ERK phosphorylation, achieving a maximal response comparable to that of S1P.[4]
-
Calcium Mobilization: Activation of the Gq/11 pathway by S1P3 leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores.[4]
-
RhoA Activation: S1P3 coupling to G12/13 activates the small GTPase RhoA, which plays a role in regulating the actin cytoskeleton and has been implicated in cardiovascular functions.[9]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of this compound to the S1P3 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the human S1P3 receptor.
-
[³³P]S1P (Radioligand).
-
This compound (unlabeled competitor).
-
Binding Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 15 mM NaF, 0.5 mM EDTA, 1 mM Na3VO4, 0.5% fatty acid-free bovine serum albumin (BSA), and protease inhibitor cocktail.[5]
-
Wash Buffer: Cold Binding Buffer.
-
Scintillation fluid.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add cell membranes, [³³P]S1P (at a final concentration near its Kd), and varying concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of unlabeled S1P.
-
Incubate the plate at 4°C for 30 minutes.[5]
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with cold Wash Buffer to remove unbound radioligand.[5]
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be converted to a Ki value.
ERK Phosphorylation Assay (In-Cell Western)
This assay quantifies the phosphorylation of ERK1/2 in response to S1P3 activation by this compound.
Materials:
-
CHO-K1 cells stably expressing the human S1P3 receptor.
-
Serum-free cell culture medium.
-
This compound.
-
Fixing solution (e.g., 4% formaldehyde (B43269) in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Fluorescently labeled secondary antibodies.
-
Imaging system capable of detecting fluorescence in microplates.
Procedure:
-
Seed CHO-S1P3 cells in a 96-well plate and grow to confluence.
-
Serum-starve the cells for 4-24 hours prior to the experiment.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 5-10 minutes) at 37°C.
-
Fix the cells with fixing solution for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes.
-
Block non-specific binding sites with blocking buffer for 1 hour.
-
Incubate the cells with a mixture of anti-phospho-ERK1/2 and anti-total-ERK1/2 primary antibodies overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash the cells with PBS.
-
Acquire images and quantify the fluorescence intensity for both phospho-ERK and total-ERK using an appropriate imaging system.
-
Normalize the phospho-ERK signal to the total-ERK signal and plot the dose-response curve to determine the EC50 of this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following S1P3 activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human S1P3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
Fluorescence microplate reader with an injection system.
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Inject various concentrations of this compound into the wells and immediately begin recording the fluorescence signal over time.
-
The peak fluorescence intensity is used to determine the response.
-
Plot the dose-response curve to calculate the EC50 of this compound for calcium mobilization.
Experimental Workflow
A typical workflow for the characterization of a selective GPCR agonist like this compound involves a tiered approach, starting with primary screening and progressing to more detailed in vitro and in vivo characterization.
Conclusion
This compound is a highly selective and potent allosteric agonist of the S1P3 receptor. Its unique mechanism of action and well-characterized pharmacological profile make it an indispensable tool for researchers investigating the physiological and pathological roles of S1P3 signaling. The detailed experimental protocols and structured data presented in this guide are intended to facilitate the effective use of this compound in both basic research and drug discovery programs targeting the S1P3 receptor. Further studies with this valuable chemical probe will continue to unravel the complexities of S1P3 biology and its potential as a therapeutic target.
References
- 1. Bitopic Sphingosine 1-Phosphate Receptor 3 (S1P3) Antagonist Rescue from Complete Heart Block: Pharmacological and Genetic Evidence for Direct S1P3 Regulation of Mouse Cardiac Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selecting against S1P3 enhances the acute cardiovascular tolerability of 3-(N-benzyl)aminopropylphosphonic acid S1P receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. Selective Coupling of the S1P3 Receptor Subtype to S1P-mediated RhoA Activation and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric Modulation of the Sphingosine-1-Phosphate Receptor 3 (S1P3) by CYM-5541: A Technical Guide
Introduction
Sphingosine-1-phosphate (S1P) is a crucial signaling sphingolipid that orchestrates a multitude of physiological and pathological processes through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The S1P3 receptor subtype is of particular interest due to its involvement in diverse cellular functions, including cardiovascular regulation, immune cell trafficking, and fibrosis. The development of selective modulators for S1P receptors is a key objective in drug discovery. CYM-5541 has emerged as a potent and selective allosteric agonist for the S1P3 receptor. This technical guide provides a comprehensive overview of the allosteric modulation of S1P3 by this compound, detailing its pharmacological properties, the signaling pathways it activates, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Quantitative Pharmacology of this compound
The pharmacological profile of this compound has been characterized through various in vitro assays, revealing its high potency and selectivity for the S1P3 receptor.
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| EC50 | 72 - 132 nM | Human S1P3 | ERK Phosphorylation | [1][2] |
| EC50 | > 10 µM | Human S1P1 | ERK Phosphorylation | [1][2] |
| EC50 | > 50 µM | Human S1P2 | ERK Phosphorylation | [1][2] |
| EC50 | > 50 µM | Human S1P4 | ERK Phosphorylation | [1][2] |
| EC50 | > 25 µM | Human S1P5 | ERK Phosphorylation | [1][2] |
Table 1: Potency and Selectivity of this compound at S1P Receptors. This table summarizes the half-maximal effective concentration (EC50) values of this compound at the different S1P receptor subtypes, as determined by ERK phosphorylation assays. The data clearly demonstrates the high selectivity of this compound for S1P3.
Allosteric Binding Site of this compound
Biochemical and structural studies have elucidated that this compound binds to an allosteric site on the S1P3 receptor, distinct from the orthosteric binding pocket of the endogenous ligand S1P.[1][3] This allosteric binding is a key determinant of its selectivity.
| Residue | Location | Role in this compound Binding | Reference |
| Phe263 (F263) | Transmembrane Helix 6 (TM6) | Key "gate-keeper" residue for affinity and efficacy. | [1][3] |
| Phe119 (F119) | Transmembrane Helix 3 (TM3) | Forms direct interactions with this compound, tethering TM3 and TM6. | [4] |
Table 2: Key Residues in the Allosteric Binding Site of this compound on S1P3. This table highlights the critical amino acid residues within the S1P3 receptor that are essential for the binding and agonistic activity of this compound.
Signaling Pathways Modulated by this compound
As an agonist, this compound activates downstream signaling cascades upon binding to S1P3. The primary signaling pathways implicated include the Gαi and Gα12/13 pathways, leading to the activation of the Ras-ERK and RhoA pathways, respectively.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the allosteric modulation of S1P3 by this compound.
Radioligand Binding Assay
This assay is used to determine if this compound competes with the natural ligand S1P for the same binding site.
Objective: To assess whether this compound binds to the orthosteric site of S1P3.
Materials:
-
CHO-K1 cells stably expressing human S1P3.
-
[³³P]S1P (radiolabeled orthosteric agonist).
-
Unlabeled S1P.
-
This compound.
-
Binding Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 15 mM NaF, 0.5 mM EDTA, 1 mM Na₃VO₄, 0.5% fatty acid-free bovine serum albumin (BSA), and protease inhibitor cocktail.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Lysis Buffer: 0.5% SDS.
-
Scintillation counter.
Procedure:
-
Culture CHO-K1 cells stably expressing S1P3 in appropriate growth medium.
-
Serum-starve the cells for 4 hours prior to the assay.
-
Incubate the cells at 4°C for 30 minutes in Binding Buffer containing 0.1 nM [³³P]S1P and increasing concentrations of either unlabeled S1P (positive control for competition) or this compound.
-
Wash the cells three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Lyse the cells with Lysis Buffer.
-
Measure the cell-bound radioactivity using a liquid scintillation counter.
-
Data Analysis: The data is normalized with 100% binding defined as the radioactivity in the absence of a competing ligand. A competition curve is generated to determine if this compound displaces [³³P]S1P.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to S1P3 upon agonist stimulation.
Objective: To determine the ability of this compound to activate G proteins through S1P3.
Materials:
-
Membranes from cells expressing S1P3.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and 0.1% BSA.
-
Stop Solution: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM MgCl₂, 10 µM GTP.
-
Filter plates and cell harvester.
Procedure:
-
Prepare cell membranes from S1P3-expressing cells.
-
In a 96-well plate, combine cell membranes, GDP (to ensure G proteins are in the inactive state), and varying concentrations of this compound in Assay Buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through filter plates using a cell harvester, followed by washing with ice-cold Stop Solution.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to determine the EC50 for G protein activation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a downstream event of Gq-coupled S1P3 activation.
Objective: To assess the functional consequence of S1P3 activation by this compound through the Gq pathway.
Materials:
-
S1P3-expressing cells (e.g., CHO or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer.
-
This compound.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate S1P3-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 for 1 hour at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of this compound into the wells and immediately begin kinetic reading of fluorescence intensity.
-
Data Analysis: The change in fluorescence intensity, indicative of intracellular calcium mobilization, is plotted against the concentration of this compound to determine the EC50.
ERK Phosphorylation Assay
This assay quantifies the activation of the MAPK/ERK pathway, a common downstream signaling event for many GPCRs, including S1P3.
Objective: To measure the potency of this compound in activating the ERK signaling cascade via S1P3.
Materials:
-
S1P3-expressing cells (e.g., CHO-K1).
-
Serum-free medium.
-
This compound.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Antibodies: primary antibody against phosphorylated ERK (p-ERK) and a secondary antibody conjugated to a detectable label (e.g., HRP).
-
Detection reagent (e.g., chemiluminescent substrate).
-
Western blot apparatus or ELISA plate reader.
Procedure:
-
Seed S1P3-expressing cells and grow to sub-confluency.
-
Serum-starve the cells for 4-16 hours.
-
Stimulate the cells with various concentrations of this compound for a defined period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration for normalization.
-
Detect p-ERK levels using Western blotting or a cell-based ELISA format.
-
Data Analysis: Quantify the p-ERK signal and normalize it to total ERK or a housekeeping protein. Plot the normalized p-ERK levels against the this compound concentration to calculate the EC50.
Logical Relationship of Experimental Findings
The combination of these experimental approaches provides a comprehensive understanding of this compound's mechanism of action.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the S1P3 receptor. Its high potency and selectivity, derived from its unique allosteric binding mode, make it a lead compound for the potential development of therapeutic agents targeting S1P3-mediated pathways. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other novel S1P3 modulators. A thorough understanding of its allosteric mechanism of action will continue to drive the design of next-generation S1P receptor therapeutics with improved selectivity and efficacy.
References
CYM-5541 molecular formula and weight
An In-depth Technical Guide to CYM-5541
Introduction
This compound is a potent and highly selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 3 (S1P₃).[1][2] As a member of the N,N-dicyclohexyl-5-alkylisoxazole-3-carboxamide chemical class, it was identified through rational chemical modifications of initial screening hits. Unlike the endogenous ligand sphingosine-1-phosphate (S1P), this compound binds to a distinct, allosteric site within the S1P₃ receptor.[1][3][4] This unique binding mode confers exquisite selectivity over other S1P receptor subtypes, making this compound an invaluable pharmacological tool for elucidating the specific biological functions and therapeutic potential of the S1P₃ receptor. This guide provides a comprehensive overview of its molecular characteristics, biological activity, and experimental applications.
Physicochemical Properties
This compound is a small molecule modulator with well-defined chemical properties.[5] Its formal chemical name is N,N-dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide.[5][6] Key quantitative data are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₉H₂₈N₂O₂ | [1][2][5][6] |
| Molecular Weight | 316.44 g/mol | [1][2][6] |
| CAS Number | 945128-26-7 | [1][5][6] |
| Purity | ≥97% (HPLC) | [1] |
| Appearance | Crystalline solid | [5] |
| Synonyms | ML-249, CID-17253208 | [5][6] |
Biological Activity and Selectivity
This compound functions as a full allosteric agonist of the S1P₃ receptor.[3] It demonstrates high potency and remarkable selectivity against other S1P receptor subtypes, showing no significant activity at S1P₁, S1P₂, S1P₄, and S1P₅ receptors at concentrations up to 10 μM.[1] This selectivity is attributed to its binding to a novel allosteric hydrophobic pocket, which is distinct from the orthosteric binding site of the endogenous ligand S1P.[3][4][7]
| Receptor Target | Activity (EC₅₀) | References |
| S1P₃ | 72 - 132 nM | [1][2][3] |
| S1P₁ | > 10 µM | [1][2] |
| S1P₂ | > 50 µM | [2] |
| S1P₄ | > 50 µM | [2] |
| S1P₅ | > 25 µM | [2] |
S1P₃ Signaling Pathway
Sphingosine-1-phosphate (S1P) receptors are G-protein coupled receptors (GPCRs) that regulate crucial physiological processes.[8][9] Upon binding, this compound activates the S1P₃ receptor, initiating downstream signaling cascades. S1P₃ is known to couple with Gᵢ, Gᵩ, and G₁₂/₁₃ proteins.[10] The activation of these pathways, such as the ERK phosphorylation cascade, can be used to quantify the agonistic effects of this compound.[3]
Caption: Allosteric activation of the S1P₃ receptor by this compound and subsequent G-protein signaling.
Experimental Protocols
Preparation of Stock Solutions
Due to its hydrophobic nature, this compound requires dissolution in an organic solvent before dilution in aqueous buffers.
-
Solvents : Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695).[1][6]
-
Procedure :
-
Prepare a high-concentration stock solution by dissolving this compound powder in fresh DMSO (e.g., up to 32 mg/mL) or ethanol (e.g., up to 15 mg/mL).[2][6]
-
Vortex thoroughly to ensure complete dissolution.
-
For cellular assays, further dilute the stock solution into the desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
-
Storage : Stock solutions in DMSO or ethanol can be stored at -20°C for up to one month.[2][6]
ERK Phosphorylation Assay
This assay is used to quantify the agonist-induced activation of the S1P₃ receptor by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
-
Cell Line : CHO (Chinese Hamster Ovary) cells stably expressing the human S1P₃ receptor are commonly used.[3]
-
Methodology :
-
Cell Culture : Plate the S1P₃-expressing CHO cells in appropriate multi-well plates and grow to a suitable confluency.
-
Starvation : Prior to stimulation, starve the cells in a serum-free medium for several hours to reduce basal ERK phosphorylation.
-
Stimulation : Treat the cells with increasing concentrations of this compound (or S1P as a control) for a short period (e.g., 5-10 minutes) at 37°C.
-
Lysis : Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Detection : Analyze the cell lysates for phosphorylated ERK (p-ERK) and total ERK levels using methods such as ELISA, Western Blot, or multiplex assays.[3]
-
Analysis : Quantify the p-ERK/total ERK ratio and plot the results as a dose-response curve to determine the EC₅₀ value of this compound.
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for characterizing the activity of this compound, from initial compound handling to final data analysis.
Caption: General workflow for assessing the in vitro potency of this compound.
Binding and Mechanism of Action
Studies combining site-directed mutagenesis, molecular modeling, and ligand competition assays have elucidated the unique binding mechanism of this compound.[3][4][7]
-
Allosteric Binding : this compound occupies a different chemical space within the S1P₃ ligand-binding pocket than the endogenous agonist S1P.[3][4][7] It binds to a hydrophobic site, and its activity is critically dependent on interactions with specific residues, such as Phenylalanine 263 (F263), which acts as a key "gate-keeper" for the allosteric site.[3][4][7][10]
-
Structural Insights : Cryo-electron microscopy has shown that this compound tethers transmembrane helices TM3 and TM6 through direct interactions, contributing to receptor activation.[10] This mechanism, which does not rely on a polar headgroup like S1P, is fundamental to its high selectivity for the S1P₃ subtype within the highly conserved S1P receptor family.[3][4][7]
Conclusion
This compound is a well-characterized and highly selective S1P₃ allosteric agonist. Its distinct physicochemical properties and specific mechanism of action make it an essential tool for researchers in pharmacology and drug development. The detailed protocols and data presented in this guide offer a solid foundation for utilizing this compound to investigate the nuanced roles of S1P₃ signaling in various physiological and pathological contexts.
References
- 1. CYM 5541 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel selective allosteric and bitopic ligands for the S1P(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. astorscientific.us [astorscientific.us]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of CYM-5541: A Selective S1P3 Receptor Allosteric Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery and development of CYM-5541, a potent and selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3). Initially identified through high-throughput screening, this compound, with the chemical name N,N-Dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide, has been characterized as a valuable pharmacological tool for elucidating the physiological and pathological roles of the S1P3 receptor. This document provides a comprehensive overview of its discovery, mechanism of action, and key experimental data, including detailed methodologies and signaling pathways.
Introduction to S1P Receptors and the Significance of S1P3
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a wide array of cellular processes, including cell growth, survival, migration, and differentiation, by activating a family of five G protein-coupled receptors (GPCRs): S1P1-5.[1] These receptors are expressed in various tissues and play crucial roles in the immune, cardiovascular, and central nervous systems.[1][2] The S1P3 receptor, in particular, is implicated in diverse physiological functions such as the regulation of heart rate, vascular tone, and inflammatory responses.[3] Consequently, selective modulators of S1P3 are of significant interest for therapeutic applications in cardiovascular diseases, autoimmune disorders, and cancer.[4][5]
Discovery of this compound
This compound was identified from a high-throughput screening of the Molecular Libraries Small Molecule Repository (MLSMR).[6] The initial hit, a series of dicyclohexyl amides, showed selectivity for S1P3 over the S1P1 receptor.[7] Subsequent rational chemical modifications and structure-activity relationship (SAR) studies led to the synthesis and optimization of this compound (also referred to as ML249) as a potent and highly selective S1P3 agonist.[6]
Chemical Structure
-
Chemical Name: N,N-Dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide[8]
-
Molecular Formula: C19H28N2O2[8]
-
Molecular Weight: 316.44 g/mol [8]
-
CAS Number: 945128-26-7[8]
Mechanism of Action: An Allosteric Agonist
This compound is characterized as an allosteric agonist of the S1P3 receptor.[7] Unlike the endogenous orthosteric ligand S1P, which binds to a pocket accessible from the extracellular space, this compound binds to a distinct, hydrophobic allosteric site within the transmembrane domain of the receptor.[7][9] This allosteric binding mode confers its high selectivity for S1P3 over other S1P receptor subtypes.[7]
Competition binding assays have demonstrated that this compound does not displace the binding of radiolabeled S1P to the S1P3 receptor, confirming its allosteric nature.[7] Site-directed mutagenesis studies have identified Phe263 as a critical "gate-keeper" residue within the allosteric pocket, essential for the affinity and efficacy of this compound.[5][7] Cryo-electron microscopy studies have further elucidated the binding pose of this compound, showing interactions with F119 and F263, which tether transmembrane helices 3 and 6, contributing to receptor activation.[9]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Potency of this compound at the S1P3 Receptor
| Parameter | Value (nM) | Assay |
| EC50 | 72 - 132 | ERK Phosphorylation[7] |
Table 2: Selectivity of this compound for S1P Receptor Subtypes
| Receptor | EC50 (µM) |
| S1P1 | > 10 |
| S1P2 | > 50 |
| S1P3 | 0.072 - 0.132 |
| S1P4 | > 50 |
| S1P5 | > 25 |
| Data from ERK phosphorylation assays.[7] |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Purity | ≥97% (HPLC)[8] |
| Solubility (DMSO) | 100 mM (31.64 mg/mL)[8] |
| Solubility (Ethanol) | 50 mM (15.82 mg/mL)[8] |
Experimental Protocols
Synthesis of N,N-Dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide (this compound)
While a specific, detailed synthesis protocol from a primary source is not publicly available, a plausible synthetic route can be derived from the synthesis of similar isoxazole-3-carboxamides. The general approach involves the formation of the isoxazole (B147169) core followed by amidation.
Step 1: Synthesis of 5-cyclopropylisoxazole-3-carboxylic acid This intermediate can be synthesized through a [3+2] cycloaddition reaction between a cyclopropyl-substituted alkyne and a nitrile oxide, or by other established methods for isoxazole synthesis.
Step 2: Amidation to form this compound
-
Dissolve 5-cyclopropylisoxazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Add dicyclohexylamine (B1670486) (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield pure N,N-Dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide.
ERK Phosphorylation Assay
This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway downstream of S1P3 receptor activation.
-
Cell Culture: Seed Chinese Hamster Ovary (CHO) cells stably expressing the human S1P3 receptor into 96-well plates and grow to 80-90% confluency.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal ERK phosphorylation.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free media. Add the compound solutions to the cells and incubate for 5-10 minutes at 37°C.
-
Cell Lysis: After incubation, aspirate the media and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Detection: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using a plate-based immunoassay, such as an In-Cell Western assay or an ELISA.
-
In-Cell Western: Fix and permeabilize the cells in the plate. Incubate with primary antibodies against p-ERK and total ERK, followed by incubation with species-specific secondary antibodies conjugated to different fluorophores. The fluorescence intensity is then read on a plate reader.
-
ELISA: Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for ERK. Detect p-ERK and total ERK using specific detection antibodies and a colorimetric or chemiluminescent substrate.
-
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Radioligand Binding Assay (Competition)
This assay is used to determine if a test compound binds to the same site as the radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from CHO cells overexpressing the S1P3 receptor by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled S1P ligand (e.g., [33P]S1P), and varying concentrations of the unlabeled competitor (this compound or unlabeled S1P as a positive control).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration at which the competitor inhibits 50% of the specific binding of the radioligand is the IC50 value. For this compound, no competition is observed, indicating an allosteric binding site.
Signaling Pathways and Experimental Workflows
This compound-Mediated S1P3 Signaling Pathway
Caption: this compound allosterically activates the S1P3 receptor, leading to the activation of multiple G proteins and downstream signaling cascades.
Experimental Workflow for ERK Phosphorylation Assay
Caption: Workflow for determining the potency of this compound by measuring ERK phosphorylation.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Workflow for assessing the binding mode of this compound using a radioligand competition assay.
In Vivo Studies and Clinical Development
To date, there is limited publicly available information regarding in vivo efficacy studies or clinical trials of this compound. The compound has primarily been utilized as a research tool to investigate the specific functions of the S1P3 receptor in various preclinical models. Its physicochemical properties, such as low aqueous solubility, may have limited its progression into extensive in vivo and clinical development.[7]
Conclusion
This compound is a landmark discovery in the field of S1P receptor pharmacology. As a potent, selective, and allosteric agonist of the S1P3 receptor, it has provided researchers with an invaluable tool to dissect the complex biology of this receptor. The data and methodologies presented in this guide offer a comprehensive resource for scientists and professionals in drug development who are interested in the S1P3 receptor as a therapeutic target. Further optimization of the physicochemical properties of this compound or the discovery of new S1P3 modulators based on its structure could pave the way for novel therapies for a range of human diseases.
References
- 1. A Novel Function of Sphingolipid Signaling via S1PR3 in Hematopoietic and Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Selective Coupling of the S1P3 Receptor Subtype to S1P-mediated RhoA Activation and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are S1PR3 modulators and how do they work? [synapse.patsnap.com]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYM 5541 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 9. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CYM-5541 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM-5541 is a potent and selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 3 (S1P3), a member of the G protein-coupled receptor (GPCR) family.[1][2][3] As an allosteric agonist, this compound binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, sphingosine-1-phosphate (S1P).[1][4] This characteristic, along with its high selectivity for S1P3, makes this compound a valuable tool for investigating the physiological and pathological roles of S1P3 signaling. These application notes provide detailed protocols for a panel of in vitro cell-based assays to characterize the activity of this compound and similar compounds targeting the S1P3 receptor.
Mechanism of Action and Signaling Pathways
This compound activates the S1P3 receptor, which is known to couple to multiple G protein families, primarily Gαi and Gαq.[5] Activation of these pathways leads to a variety of downstream cellular responses:
-
Gαi Coupling: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gαq Coupling: Activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).
-
Downstream Kinase Activation: Both Gαi and Gαq pathways can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of extracellular signal-regulated kinase (ERK).[1]
The following diagram illustrates the primary signaling pathways activated by this compound upon binding to the S1P3 receptor.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound.
| Parameter | Receptor | Value | Reference |
| EC50 | S1P3 | 72 - 132 nM | [1][2][3][6] |
| Selectivity | S1P1 | > 10 µM | [1][3][6] |
| S1P2 | > 50 µM | [1][3][6] | |
| S1P4 | > 50 µM | [1][3][6] | |
| S1P5 | > 25 µM | [1][3][6] |
Experimental Protocols
This section provides detailed protocols for key in vitro cell-based assays to characterize the activity of this compound. The following diagram provides a general workflow for these assays.
ERK Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2 (p44/42 MAPK) as a downstream indicator of S1P3 receptor activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human S1P3.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS.
-
Serum-free medium.
-
This compound stock solution (in DMSO).
-
S1P (positive control).
-
96-well cell culture plates.
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
Phospho-ERK1/2 and total ERK1/2 antibodies.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Western blot reagents and equipment or a commercial ELISA kit for pERK.
Protocol (Western Blotting):
-
Cell Seeding: Seed S1P3-expressing cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells are confluent, replace the growth medium with serum-free medium and incubate for 4-12 hours to reduce basal ERK phosphorylation.
-
Compound Preparation: Prepare serial dilutions of this compound and S1P in serum-free medium. Include a vehicle control (DMSO).
-
Cell Treatment: Aspirate the serum-free medium and add the prepared compound dilutions to the cells. Incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Place the plate on ice, remove the treatment medium, and add 100 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody.
-
Detect the signal using an appropriate substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal. Plot the normalized signal against the logarithm of the agonist concentration to determine the EC50 value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq pathway by S1P3.
Materials:
-
HEK293 or CHO cells stably expressing human S1P3.
-
Cell culture medium.
-
96-well or 384-well black, clear-bottom microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution (in DMSO).
-
S1P or a known calcium-mobilizing agent (positive control).
-
A fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Seeding: Seed S1P3-expressing cells into a black, clear-bottom 96-well plate at a density that will form a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Plate Preparation: Prepare a plate with 3x concentrated serial dilutions of this compound and controls in assay buffer.
-
Assay Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to add a defined volume (e.g., 50 µL) of the compound from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for 1-3 minutes after compound addition.
-
-
Data Analysis: The change in fluorescence intensity (peak signal minus baseline) is proportional to the increase in intracellular calcium. Plot the change in fluorescence against the logarithm of the agonist concentration to determine the EC50 value.
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels, which is indicative of Gαi activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human S1P3.
-
Cell culture medium.
-
384-well white microplates.
-
Forskolin (B1673556) (to stimulate cAMP production).
-
IBMX (a phosphodiesterase inhibitor).
-
This compound stock solution (in DMSO).
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
A plate reader compatible with the chosen detection technology.
Protocol:
-
Cell Seeding: Seed S1P3-expressing cells into a 384-well plate and grow to confluency.
-
Cell Stimulation:
-
Remove the culture medium and replace it with stimulation buffer containing IBMX.
-
Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the negative control) to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding lysis and detection reagents directly to the wells.
-
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: The signal will be inversely proportional to the activity of the Gαi-coupled receptor. Convert the raw data to cAMP concentrations using a standard curve. Plot the percentage of inhibition of the forskolin-induced cAMP response against the logarithm of the this compound concentration to determine the EC50 value.
Receptor Internalization Assay
This assay monitors the agonist-induced translocation of the S1P3 receptor from the plasma membrane to intracellular compartments.
Materials:
-
Cells stably expressing S1P3 tagged with a fluorescent protein (e.g., GFP, mCherry) or an epitope tag (e.g., HA, FLAG).
-
Glass-bottom imaging plates or dishes.
-
Serum-free medium.
-
This compound stock solution (in DMSO).
-
S1P (positive control).
-
Paraformaldehyde (for cell fixation).
-
Hoechst or DAPI stain (for nuclear counterstaining).
-
A high-content imaging system or a confocal microscope.
Protocol:
-
Cell Seeding: Seed the S1P3-tagged cells onto glass-bottom plates.
-
Serum Starvation: Before the assay, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or S1P for a specified time (e.g., 30-60 minutes) at 37°C. Include a vehicle control.
-
Cell Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
If using an epitope-tagged receptor, perform immunocytochemistry with a fluorescently labeled primary antibody against the tag.
-
Counterstain the nuclei with Hoechst or DAPI.
-
-
Imaging: Acquire images using a high-content imaging system or a confocal microscope.
-
Data Analysis: Quantify the internalization by measuring the fluorescence intensity within intracellular vesicles or by the decrease in membrane-associated fluorescence. Image analysis software can be used to segment the cells and quantify the translocation of the fluorescently tagged receptor. Plot the extent of internalization against the logarithm of the agonist concentration to determine the EC50.
Conclusion
The in vitro cell-based assays described in these application notes provide a robust framework for the pharmacological characterization of this compound and other modulators of the S1P3 receptor. By employing a combination of these assays, researchers can gain a comprehensive understanding of the potency, efficacy, and mechanism of action of their compounds, which is crucial for advancing drug discovery and development efforts targeting the S1P3 signaling pathway.
References
- 1. Probe Development Efforts for an Allosteric Agonist of the Sphingosine 1-phosphate Receptor 3 (S1P3) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous agonist–bound S1PR3 structure reveals determinants of G protein–subtype bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
CYM-5541: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM-5541 is a potent and selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 3 (S1P₃).[1][2] Unlike the endogenous orthosteric ligand, sphingosine-1-phosphate (S1P), this compound binds to a distinct hydrophobic pocket within the S1P₃ receptor.[3][4] This allosteric mechanism of action is dependent on the presence of the F263 residue in the receptor.[5] this compound exhibits high selectivity for S1P₃, with significantly lower to no activity at other S1P receptor subtypes (S1P₁, S1P₂, S1P₄, and S1P₅).[1][2] Its ability to specifically activate S1P₃ makes it a valuable tool for investigating the physiological and pathological roles of this receptor in various cellular processes.
These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to study S1P₃ signaling and its downstream effects.
Data Presentation
The following tables summarize key quantitative data for this compound from various cell culture studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay | Value (nM) | Reference(s) |
| EC₅₀ | CHO cells | S1P₃ Receptor Activation | 72 - 132 | [2] |
| EC₅₀ | CHO cells | ERK Phosphorylation | 72 - 132 | [5] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | EC₅₀ (µM) | Reference(s) |
| S1P₁ | > 10 | [2] |
| S1P₂ | > 50 | [2] |
| S1P₄ | > 50 | [2] |
| S1P₅ | > 25 | [2] |
Table 3: Experimental Conditions for this compound in Cell-Based Assays
| Assay | Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference(s) |
| RhoA Activation | Neonatal Rat Ventricular Myocytes (NRVMs) | 10 µM | 5 minutes | 1.5-fold increase in active RhoA | [6] |
| Membrane Depolarization | Sensory Neurons | 30 µM | Not specified | ~37 mV depolarization | [7] |
| ERK Phosphorylation | CHO-K1 cells expressing human delta-opioid receptor | Not specified, concentration-dependent | 5 minutes | Peak ERK phosphorylation | [8] |
| Cell Viability | Various Cancer Cell Lines | 10 µM | 72 hours | Varied reduction in cell viability | [9] |
Signaling Pathways and Experimental Workflows
This compound/S1P₃ Signaling Pathway
Activation of the S1P₃ receptor by this compound initiates a cascade of intracellular signaling events through the coupling of various G proteins, including Gαi, Gαq, Gα12, and Gα13.[3] These signaling pathways regulate a diverse range of cellular functions.
Caption: this compound activates S1P₃ leading to diverse downstream signaling.
Experimental Workflow for a Typical Cell Culture Study
This diagram outlines a general workflow for investigating the effects of this compound in a cell culture system.
Caption: General workflow for in vitro studies using this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in organic solvents such as DMSO and ethanol.[10]
-
Reconstitution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C for long-term storage. For frequent use, aliquots can be stored at 4°C for a shorter duration.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability MTT Assay
This protocol is adapted from standard MTT assay procedures.[3][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[6]
Protocol 2: ERK Phosphorylation Western Blot Assay
This protocol is based on standard Western blotting procedures for detecting phosphorylated proteins.
-
Cell Culture and Starvation: Seed cells in a 6-well plate and grow to 70-80% confluency. Before treatment, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Treatment: Treat the cells with this compound at the desired concentrations for a short duration (e.g., 5-15 minutes). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Protocol 3: RhoA Activation Assay
This protocol is a general guide for a pull-down assay to measure the activation of the small GTPase RhoA.[6]
-
Cell Treatment: Culture and treat cells with this compound (e.g., 10 µM for 5 minutes) or a suitable control.
-
Cell Lysis: Lyse the cells in a RhoA activation assay lysis buffer.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
GTP-RhoA Pull-down: Incubate the clarified lysates with Rhotekin-RBD beads (which specifically bind to active, GTP-bound RhoA) for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an antibody specific for RhoA. Also, run a sample of the total cell lysate as an input control.
-
Analysis: Compare the amount of RhoA pulled down in the this compound-treated samples to the control samples to determine the extent of RhoA activation.
Protocol 4: S1P₃ Receptor Binding Assay
This protocol is adapted from a competitive radioligand binding assay.
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the human S1P₃ receptor.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).
-
Reaction Setup: In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled S1P ligand (e.g., [³²P]S1P), and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Scintillation Counting: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value, which can then be used to calculate the binding affinity (Ki).
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Coupling of the S1P3 Receptor Subtype to S1P-mediated RhoA Activation and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. CYM 5541 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. Endogenous agonist–bound S1PR3 structure reveals determinants of G protein–subtype bias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYM-5541 in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM-5541 is a potent and selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3).[1][2][3] S1P3 is a G protein-coupled receptor involved in a variety of physiological and pathological processes, making it a compelling target for therapeutic intervention in several diseases. These application notes provide an overview of the potential uses of this compound in animal models of disease, with a focus on pulmonary fibrosis and neuroinflammation, based on the established role of S1P3 in these conditions.
Note on In Vivo Use: Published literature suggests that this compound has low solubility and moderate potency, which may present challenges for in vivo studies.[1] Researchers should consider these limitations and may need to perform formulation and dose-finding studies to establish effective in vivo concentrations.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Receptor Specificity | Reference |
| EC50 | 72-132 nM | S1P3 | [1] |
| S1P1 EC50 | > 10 µM | Selective for S1P3 | [1] |
| S1P2 EC50 | > 50 µM | Selective for S1P3 | [1] |
| S1P4 EC50 | > 50 µM | Selective for S1P3 | [1] |
| S1P5 EC50 | > 25 µM | Selective for S1P3 | [1] |
| Mechanism of Action | Allosteric Agonist | Binds to a site distinct from the orthosteric S1P binding site | [1] |
Table 2: Key Readouts in a Bleomycin-Induced Pulmonary Fibrosis Model
| Parameter | Method of Analysis | Expected Outcome with S1P3 Activation |
| Lung Fibrosis | Histology (Masson's Trichrome, Ashcroft Score), Hydroxyproline Assay | Potential exacerbation of fibrosis |
| Inflammatory Cell Infiltration | Bronchoalveolar Lavage (BAL) cell count and differential | Modulation of inflammatory cell numbers |
| Pro-fibrotic Mediators | ELISA, qPCR (e.g., TGF-β1, CTGF) in BAL fluid or lung tissue | Altered levels of fibrotic signaling molecules |
| Collagen Deposition | Western Blot, Immunohistochemistry (e.g., Collagen I) | Changes in extracellular matrix deposition |
Table 3: Key Readouts in an Experimental Autoimmune Encephalomyelitis (EAE) Model
| Parameter | Method of Analysis | Expected Outcome with S1P3 Activation |
| Clinical Score | Daily observation of paralysis | Modulation of disease severity |
| CNS Inflammation | Histology (H&E staining), Immunohistochemistry (e.g., CD45, Iba1) | Altered immune cell infiltration and microglial activation |
| Demyelination | Histology (Luxol Fast Blue), Immunohistochemistry (e.g., MBP) | Changes in the extent of demyelination |
| Pro-inflammatory Cytokines | ELISA, qPCR (e.g., TNF-α, IL-1β) in CNS tissue | Modulation of neuroinflammatory cytokine levels |
| Synaptic Function | Electrophysiology | Potential alterations in synaptic transmission |
Signaling Pathways
Activation of S1P3 by this compound can trigger downstream signaling cascades implicated in fibrosis and neuroinflammation.
Caption: S1P3 signaling cascade in fibrosis.
Caption: S1P3 signaling in neuroinflammation.
Experimental Protocols
Preparation and Administration of this compound for In Vivo Studies
Due to its low aqueous solubility, proper formulation of this compound is critical for in vivo administration. The following are suggested solvent formulations, but optimization may be required.
Stock Solution Preparation:
-
Dissolve this compound in DMSO to a concentration of 10-25 mg/mL.[2] This stock solution can be stored at -20°C for up to one month.[2]
Working Solution for Injection (Example Formulations):
-
Formulation 1 (with PEG300 and Tween-80): [4]
-
Add 10% volume of the DMSO stock solution to 40% volume of PEG300 and mix thoroughly.
-
Add 5% volume of Tween-80 and mix.
-
Add 45% volume of saline to reach the final desired concentration.
-
-
Formulation 2 (with SBE-β-CD): [4]
-
Add 10% volume of the DMSO stock solution to 90% volume of a 20% SBE-β-CD solution in saline.
-
-
Formulation 3 (for oral gavage): [4]
-
Add 10% volume of the DMSO stock solution to 90% volume of corn oil.
-
Administration Route:
-
The choice of administration route (e.g., intraperitoneal, intravenous, subcutaneous, or oral gavage) will depend on the experimental design and the desired pharmacokinetic profile. The appropriate route should be determined based on preliminary studies.
Dosage:
-
As no specific in vivo dosage for this compound has been reported in the reviewed literature, a dose-response study is highly recommended to determine the optimal dose for the desired biological effect.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapeutic agents.
Caption: Workflow for bleomycin-induced fibrosis model.
Protocol:
-
Animals: C57BL/6 mice (8-10 weeks old) are commonly used.
-
Anesthesia: Anesthetize mice using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of ketamine/xylazine).
-
Bleomycin Administration:
-
On day 0, administer a single intratracheal instillation of bleomycin sulfate (B86663) (typically 1.5-3.0 U/kg) dissolved in sterile saline.
-
Alternatively, bleomycin can be administered via oropharyngeal aspiration.
-
-
This compound Treatment:
-
Begin treatment with this compound or vehicle control at a predetermined time point after bleomycin administration (e.g., day 7 or 14, during the fibrotic phase).
-
Administer this compound daily or as determined by pharmacokinetic studies.
-
-
Monitoring: Monitor mice daily for weight loss and signs of distress.
-
Endpoint Analysis:
-
Sacrifice mice at a specified endpoint (e.g., day 21 or 28).
-
Collect bronchoalveolar lavage (BAL) fluid for cell counts and cytokine analysis.
-
Harvest lungs for histological analysis (H&E and Masson's trichrome staining) and biochemical assays (hydroxyproline content).
-
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.
Caption: Workflow for the EAE model in mice.
Protocol:
-
Animals: C57BL/6 mice (female, 8-12 weeks old) are commonly used for the chronic progressive model of EAE.
-
Immunization (Day 0):
-
Emulsify myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Inject mice subcutaneously at two sites on the flank.
-
Administer pertussis toxin intraperitoneally (i.p.).
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of pertussis toxin i.p.
-
-
Clinical Scoring:
-
Begin daily monitoring for clinical signs of EAE around day 7 post-immunization.
-
Score mice on a scale of 0-5 based on the severity of paralysis.
-
-
This compound Treatment:
-
Initiate treatment with this compound or vehicle prophylactically (from day 0) or therapeutically (at the onset of clinical signs).
-
Administer this compound daily or as determined by pharmacokinetic studies.
-
-
Endpoint Analysis:
-
Sacrifice mice at a predetermined endpoint (e.g., peak of disease or a specific time point in the chronic phase).
-
Perfuse mice with PBS and collect the brain and spinal cord.
-
Process tissues for histology (H&E, Luxol Fast Blue) and immunohistochemistry to assess inflammation and demyelination.
-
Disclaimer
These application notes and protocols are intended for guidance and informational purposes only. The experimental conditions, including animal models, dosages, and administration routes, should be optimized by the end-user for their specific research needs. The information provided is based on the available scientific literature and does not constitute a validation of this compound for any specific in vivo application. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Application of CYM-5541 in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM-5541 is a potent and selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 3 (S1PR3), a G protein-coupled receptor implicated in a variety of physiological and pathological processes within the central and peripheral nervous systems. Unlike the endogenous ligand, sphingosine-1-phosphate (S1P), this compound binds to a distinct allosteric site on the S1PR3, offering a valuable tool to probe the specific functions of this receptor subtype with high selectivity.[1] Its ability to modulate neuronal excitability and cytoskeletal dynamics makes it a significant compound for investigating neuro-regeneration, pain pathways, and neuro-inflammatory processes.
This document provides detailed application notes and experimental protocols for the use of this compound in key neuroscience research areas.
Physicochemical Properties and Solubility
| Property | Value | Reference |
| Chemical Name | N,N-Dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide | |
| Molecular Weight | 316.44 g/mol | Tocris Bioscience |
| EC50 for human S1PR3 | 72-132 nM | |
| Solubility | DMSO (up to 100 mM), Ethanol (up to 50 mM) | Tocris Bioscience |
Application 1: Investigation of Neuronal Excitability in Dorsal Root Ganglion (DRG) Neurons
This compound can be utilized to study the role of S1PR3 in modulating the excitability of sensory neurons, which is crucial for understanding pain mechanisms.
Quantitative Data Summary: Effects of this compound on DRG Neuron Membrane Properties
| Concentration | Effect on Resting Membrane Potential | Effect on Action Potential Firing | Reference |
| 100 nM | No significant change | No significant change | [2] |
| 1 µM | No significant change | Significant enhancement after 6-10 min | [2] |
| 10 µM | No significant change | Significant enhancement after 6-10 min | [2] |
| 30 µM | Depolarization of ~37 ± 3 mV | Significant generation of spontaneous action potentials | [2] |
Experimental Protocol: Patch-Clamp Electrophysiology of Cultured DRG Neurons
This protocol is adapted from standard procedures for whole-cell patch-clamp recordings from cultured rodent DRG neurons.[3][4]
I. DRG Neuron Culture
-
Dissociation: Isolate dorsal root ganglia from rodents and dissociate them into single cells using a combination of collagenase and dispase.
-
Plating: Plate the dissociated neurons onto poly-D-lysine/laminin-coated glass coverslips in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and nerve growth factor).
-
Culture: Maintain the cultures in a humidified incubator at 37°C and 5% CO2 for 24-48 hours before recording.
II. Whole-Cell Patch-Clamp Recording
-
Preparation: Transfer a coverslip with cultured DRG neurons to a recording chamber mounted on an inverted microscope. Perfuse the chamber with an external recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.1 GTP-Na; pH 7.2).
-
Recording:
-
Establish a giga-ohm seal and obtain a whole-cell configuration on a DRG neuron.
-
Record baseline membrane potential and action potential firing in current-clamp mode.
-
Prepare stock solutions of this compound in DMSO and dilute to final concentrations (100 nM, 1 µM, 10 µM, 30 µM) in the external solution.
-
Perfuse the neuron with the this compound containing solutions and record changes in resting membrane potential and action potential firing.
-
-
Data Analysis: Analyze the recorded data to quantify changes in resting membrane potential, action potential frequency, and other relevant parameters.
Experimental Workflow: DRG Electrophysiology
Application 2: Analysis of Neurite Retraction and Cytoskeletal Dynamics
Activation of S1PR3 by S1P has been shown to induce neurite retraction in a RhoA-dependent manner. This compound can be used to selectively investigate the role of S1PR3 in this process.
S1PR3-Mediated Neurite Retraction Signaling Pathway
Experimental Protocol: Neurite Retraction Assay
This protocol is a general guideline for assessing neurite retraction in a neuronal cell line (e.g., PC12 or Neuro2a) or primary neurons.
I. Cell Culture and Differentiation
-
Plating: Plate neuronal cells on coverslips or in multi-well plates coated with an appropriate substrate (e.g., collagen or laminin).
-
Differentiation: Induce neurite outgrowth by treating the cells with a differentiating agent (e.g., Nerve Growth Factor for PC12 cells) for 24-48 hours.
II. This compound Treatment and Imaging
-
Treatment: Prepare a working solution of this compound (e.g., 1 µM) in the culture medium. Replace the medium of the differentiated cells with the this compound containing medium. Include a vehicle control (DMSO).
-
Time-Lapse Imaging: If available, perform live-cell imaging to monitor neurite retraction over time (e.g., every 15 minutes for 2 hours).
-
Fixation and Staining: Alternatively, fix the cells at different time points (e.g., 0, 30, 60, 120 minutes) with 4% paraformaldehyde. Stain the cells with a neuronal marker (e.g., anti-β-III-tubulin antibody) and a nuclear stain (e.g., DAPI).
III. Quantification
-
Image Analysis: Acquire images using a fluorescence microscope.
-
Measurement: Use image analysis software (e.g., ImageJ) to measure the length of the longest neurite or the total neurite length per cell.
-
Statistical Analysis: Compare the neurite lengths between this compound treated and control groups at each time point.
Experimental Protocol: Western Blot for RhoA Activation
This protocol details the detection of activated (GTP-bound) RhoA using a pull-down assay followed by western blotting.
I. Cell Lysis and Protein Quantification
-
Treatment: Treat differentiated neuronal cells with this compound (e.g., 1 µM) for a short duration (e.g., 5-15 minutes).
-
Lysis: Lyse the cells in a buffer that preserves GTP-bound RhoA (e.g., containing non-hydrolyzable GTP analogs).
-
Quantification: Determine the protein concentration of the lysates.
II. RhoA Pull-Down Assay
-
Binding: Incubate the cell lysates with a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to agarose (B213101) beads. Only GTP-bound RhoA will bind to the RBD.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
III. Western Blotting
-
Electrophoresis and Transfer: Separate the eluted proteins and a sample of the total cell lysate (input control) by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against RhoA.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of activated RhoA to total RhoA.
Application 3: In Vivo Studies in a Mouse Model of Pain (Proposed)
While specific in vivo protocols for this compound in neuroscience are not yet widely established, its role in modulating sensory neuron excitability suggests its potential use in preclinical pain models. The following is a proposed experimental outline.
Proposed Experimental Workflow: In Vivo Pain Model
Proposed Protocol:
-
Animal Model: Use a standard mouse model of inflammatory pain (e.g., intraplantar injection of Complete Freund's Adjuvant) or neuropathic pain (e.g., chronic constriction injury).
-
This compound Administration:
-
Dosage: Based on in vitro potency, a starting dose range of 1-10 mg/kg could be explored. Dose-response studies are recommended.
-
Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
-
Behavioral Assays:
-
Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimuli using von Frey filaments.
-
Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source (Hargreaves test).
-
-
Timeline:
-
Establish a baseline behavioral response.
-
Induce the pain model.
-
Administer this compound or vehicle at a relevant time point post-injury.
-
Perform behavioral testing at various time points after drug administration.
-
-
Data Analysis: Compare the behavioral responses between the this compound and vehicle-treated groups to determine the analgesic efficacy.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of S1PR3 in the nervous system. The protocols outlined in this document provide a framework for investigating its effects on neuronal excitability, cytoskeletal dynamics, and potentially in in vivo models of neurological disorders. Researchers are encouraged to optimize these protocols for their specific experimental systems.
References
- 1. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for CYM-5541 in ERK Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CYM-5541, a selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 3 (S1P3), in Extracellular signal-Regulated Kinase (ERK) phosphorylation assays. This document includes detailed protocols for in vitro cell-based assays, quantitative data, and visual representations of the signaling pathway and experimental workflow.
Introduction
This compound is a potent and selective agonist of the S1P3 receptor, a member of the G protein-coupled receptor (GPCR) family.[1] Upon binding, it activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2. The detection and quantification of phosphorylated ERK (p-ERK) serve as a reliable readout for the activation of the S1P3 receptor and the cellular response to this compound.[1][2] This makes ERK phosphorylation assays a valuable tool for studying S1P3 signaling and for the screening and characterization of S1P3 agonists and antagonists.
This compound acts as an allosteric agonist, meaning it binds to a site on the receptor different from the endogenous ligand, sphingosine-1-phosphate (S1P). It has been demonstrated to be a full agonist, capable of inducing a maximal level of ERK phosphorylation comparable to that of S1P.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in relation to S1P receptor activation and downstream signaling.
| Parameter | Value | Receptor Subtype | Assay System | Reference |
| EC50 (ERK Phosphorylation) | 72-132 nM | Human S1P3 | CHO cells | [1] |
| EC50 (Agonist Activity) | >10 µM | Human S1P1 | CHO cells | [1] |
| EC50 (Agonist Activity) | >50 µM | Human S1P2 | CHO cells | [1] |
| EC50 (Agonist Activity) | >50 µM | Human S1P4 | CHO cells | [1] |
| EC50 (Agonist Activity) | >25 µM | Human S1P5 | CHO cells | [1] |
Signaling Pathway
This compound selectively binds to and activates the S1P3 receptor. This receptor is coupled to heterotrimeric G proteins, primarily of the Gi and Gq families. Activation of Gi by the S1P3 receptor leads to a signaling cascade that results in the phosphorylation and activation of ERK1/2.[3][4] This pathway is a key mechanism through which S1P3 activation influences cellular processes such as proliferation, migration, and survival.
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of ERK1/2 using Western blotting. This method is a gold standard for quantifying changes in protein phosphorylation.[5][6]
Materials and Reagents:
-
Cell line expressing S1P3 receptor (e.g., CHO-K1, HEK293, or endogenous expressing cells)
-
Cell Culture Medium (e.g., DMEM or Ham's F-12) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Serum-free cell culture medium
-
This compound (Tocris Bioscience or equivalent)
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4X Laemmli Sample Buffer
-
4-12% Bis-Tris Polyacrylamide Gels
-
SDS-PAGE Running Buffer
-
Protein Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Chemiluminescent Substrate (ECL)
-
Imaging System (e.g., CCD camera-based imager)
Experimental Workflow:
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed cells into 6-well or 12-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Serum Starvation:
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Aspirate the serum-free medium from the cells and add the this compound dilutions.
-
Incubate for a short period, typically 3-15 minutes at 37°C, as ERK phosphorylation is a rapid event.[7]
-
-
Cell Lysis:
-
Immediately after treatment, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 4-12% Bis-Tris gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's protocol.
-
Capture the signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for total ERK1/2 and a loading control like GAPDH.[6]
-
Quantify the band intensities using image analysis software. The p-ERK signal should be normalized to the total ERK signal, which is then normalized to the loading control.
-
Protocol 2: In-Cell Western™ Assay for Higher Throughput
For screening purposes, an In-Cell Western (ICW) or similar plate-based immunocytochemical assay provides a higher throughput alternative to traditional Western blotting.[5][7] This method measures protein levels directly in fixed and permeabilized cells in a microplate format.
Brief Protocol Outline:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and perform serum starvation and this compound treatment as described in Protocol 1.[7]
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Wash the cells with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.[7]
-
-
Blocking: Block non-specific binding with a suitable blocking buffer (e.g., 5% milk powder in PBS) for 90 minutes.[7]
-
Antibody Incubation:
-
Incubate with primary antibodies for both phospho-ERK and a normalization protein (e.g., total ERK) simultaneously overnight at 4°C.
-
Wash the cells.
-
Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).
-
-
Imaging and Analysis:
-
Wash the cells.
-
Scan the plate using a compatible imager (e.g., LI-COR® Odyssey®).
-
The signal for phospho-ERK is normalized to the signal for the total protein in each well.
-
Troubleshooting and Considerations
-
High Basal ERK Phosphorylation: Ensure adequate serum starvation. Test different starvation times (4-24 hours).
-
Low Signal: Optimize the this compound incubation time. Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to find the peak response.
-
Cell Line Selection: The choice of cell line is critical. Use a cell line with confirmed S1P3 expression or a recombinant line overexpressing the receptor.
-
Agonist Potency: The EC50 can vary between cell lines and assay conditions. It is recommended to perform a full dose-response curve to determine the potency of this compound in your specific system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiomyocyte S1P1 receptor-mediated extracellular signal-related kinase signaling and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S1P1 Receptor Localization Confers Selectivity for Gi-mediated cAMP and Contractile Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
Application Note: Characterizing S1P3 Receptor Activation with CYM-5541 Using a Calcium Mobilization Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine-1-phosphate receptor 3 (S1P3) is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including cardiovascular function, immune response, and angiogenesis.[1][2] Its involvement in pathophysiology makes it an attractive target for drug discovery. Upon activation, the S1P3 receptor primarily couples to Gq and/or Gi/o proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC).[1][3][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be monitored using fluorescent calcium indicators, providing a robust method for studying receptor activation.
This application note provides a detailed protocol for a no-wash, fluorescence-based calcium mobilization assay to study the S1P3 receptor. It focuses on the use of CYM-5541 , a potent and selective allosteric agonist of the S1P3 receptor.[5][6][7] While the user request specified an antagonist, it is critical to note that this compound stimulates, rather than inhibits, the receptor.
Therefore, this document outlines two primary applications:
-
Agonist Mode: To determine the potency (EC50) of this compound in activating the S1P3 receptor.
-
Antagonist Mode: To use a fixed concentration of this compound as an agonist to screen for and characterize potential S1P3 receptor antagonists (determining IC50 values).
S1P3 Receptor Signaling Pathway
Activation of the S1P3 receptor by an agonist like this compound leads to a measurable increase in intracellular calcium. The signaling pathway is depicted below.
Part 1: Agonist Mode Protocol (EC50 Determination of this compound)
This protocol details the steps to determine the potency of this compound by generating a dose-response curve.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human S1P3 receptor.
-
Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or equivalent calcium assay kit.
-
Test Compound: this compound (selective S1P3 agonist).
-
Control: DMSO (vehicle).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Experimental Workflow: Agonist Mode
Step-by-Step Protocol
-
Cell Plating:
-
The day before the assay, seed S1P3-expressing cells into a 96-well black-walled, clear-bottom plate at a density of 40,000–80,000 cells/well in 100 µL of culture medium.[8]
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment and formation of a near-confluent monolayer.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's protocol (e.g., Fluo-4 AM in Assay Buffer, potentially with an anion transport inhibitor like probenecid).[9][10]
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[8][11]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.[6]
-
Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., from 10 µM to 0.1 nM). This will be the "compound plate". Ensure the final DMSO concentration in the assay is ≤ 0.1%.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to measure kinetic fluorescence with excitation at ~490 nm and emission at ~525 nm.[8]
-
Place the cell plate into the instrument.
-
Program the instrument to add the this compound dilutions from the compound plate to the cell plate.
-
Measure the baseline fluorescence for 10-20 seconds before compound addition.
-
Add the compounds and continue to measure the fluorescence signal every 1-2 seconds for at least 90-120 seconds to capture the peak response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by setting the response from the vehicle control (DMSO) as 0% and the response from the highest concentration of this compound as 100%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Representative Data: Agonist Mode
| This compound Conc. (nM) | Log [M] | ΔRFU (Mean) | % of Max Response |
| 10000 | -5.0 | 15020 | 100.0% |
| 3000 | -5.5 | 14950 | 99.5% |
| 1000 | -6.0 | 14130 | 94.1% |
| 300 | -6.5 | 11250 | 74.9% |
| 100 | -7.0 | 7550 | 50.3% |
| 30 | -7.5 | 3100 | 20.6% |
| 10 | -8.0 | 980 | 6.5% |
| 0 (Vehicle) | N/A | 150 | 0.0% |
| Calculated EC50 | ~99 nM |
Note: Data are for illustrative purposes only. The EC50 for this compound is reported to be in the range of 72-132 nM.[5]
Part 2: Antagonist Mode Protocol (IC50 Determination)
This protocol uses a fixed, effective concentration of this compound to stimulate the S1P3 receptor, allowing for the screening and characterization of potential antagonists.
Experimental Workflow: Antagonist Mode
Step-by-Step Protocol
-
Cell Plating and Dye Loading:
-
Follow steps 1 and 2 from the Agonist Mode Protocol.
-
-
Compound Preparation:
-
Antagonist Plate: Prepare serial dilutions of the test antagonist compound in Assay Buffer.
-
Agonist Plate: Prepare a solution of this compound in Assay Buffer at a concentration corresponding to its EC80 (e.g., ~300-400 nM). This concentration provides a robust signal window for detecting inhibition.
-
-
Antagonist Pre-incubation:
-
Add the antagonist dilutions to the dye-loaded cell plate.
-
Incubate for 15-30 minutes at room temperature or 37°C. This allows the antagonist to bind to the receptor.
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Measure baseline fluorescence for 10-20 seconds.
-
Add the fixed concentration of this compound to all wells (including controls) and immediately begin kinetic reading for 90-120 seconds.
-
-
Data Analysis:
-
Calculate the ΔRFU for each well.
-
Normalize the data:
-
0% Inhibition (Max Signal): Wells treated with vehicle + this compound agonist.
-
100% Inhibition (Min Signal): Wells treated with vehicle only (no agonist).
-
-
Calculate the percent inhibition for each antagonist concentration.
-
Plot the percent inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Representative Data: Antagonist Mode (Hypothetical Antagonist)
| Antagonist Conc. (nM) | Log [M] | ΔRFU (Mean) | % Inhibition |
| 10000 | -5.0 | 250 | 98.2% |
| 3000 | -5.5 | 480 | 96.5% |
| 1000 | -6.0 | 1350 | 89.9% |
| 300 | -6.5 | 6800 | 48.9% |
| 100 | -7.0 | 11500 | 14.2% |
| 30 | -7.5 | 12900 | 3.7% |
| 10 | -8.0 | 13200 | 1.5% |
| 0 (Agonist only) | N/A | 13400 | 0.0% |
| Calculated IC50 | ~310 nM |
Note: Data are for illustrative purposes only, using this compound at its approximate EC80 as the stimulus.
Conclusion
The calcium mobilization assay is a reliable and high-throughput method for studying the function of the S1P3 receptor. By leveraging the selective S1P3 agonist this compound, researchers can effectively characterize its potency or use it as a tool to discover and profile novel S1P3 receptor antagonists. The detailed protocols provided herein offer a robust framework for implementing these assays in a drug discovery or basic research setting.
References
- 1. Selective Coupling of the S1P3 Receptor Subtype to S1P-mediated RhoA Activation and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S1PR3 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Sphingosine 1-phosphate increases an intracellular Ca(2+) concentration via S1P3 receptor in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. astorscientific.us [astorscientific.us]
- 7. CYM5541 - Focus Biomolecules [mayflowerbio.com]
- 8. abcam.com [abcam.com]
- 9. hellobio.com [hellobio.com]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 11. abcam.com [abcam.com]
Application Notes and Protocols for In Vivo Delivery of CYM-5541
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM-5541 is a potent and selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 3 (S1PR3). As a G protein-coupled receptor, S1PR3 is implicated in a variety of physiological processes, and its modulation by agonists like this compound is of significant interest for therapeutic development. These application notes provide an overview of the known characteristics of this compound and present protocols for its preparation and potential in vivo delivery methods based on available data and standard laboratory practices.
Physicochemical and In Vitro Activity Data
This compound's utility in in vivo research is influenced by its solubility and activity at its target receptor. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 316.44 g/mol | |
| Solubility in DMSO | 31.64 mg/mL (100 mM) | |
| Solubility in Ethanol (B145695) | 15.82 mg/mL (50 mM) | |
| S1PR3 EC50 | 72-132 nM | |
| S1PR1 EC50 | > 10 µM | |
| S1PR2 EC50 | > 50 µM | |
| S1PR4 EC50 | > 50 µM | |
| S1PR5 EC50 | > 25 µM | |
| Pharmacokinetics | Data not available. Low solubility and moderate potency have been noted to limit DMPK profiling. |
S1PR3 Signaling Pathway
Activation of S1PR3 by this compound initiates a cascade of intracellular signaling events through the coupling of multiple G protein subtypes, including Gαi, Gαq, and Gα12/13.[1][2] These pathways regulate a diverse range of cellular functions.
Caption: S1PR3 signaling cascade initiated by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a stock solution and a final formulation of this compound suitable for intraperitoneal (IP) injection in mice. This formulation is based on common practices for solubilizing hydrophobic compounds for in vivo use. Note: This is a suggested protocol and may require optimization for specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a 100 mM Stock Solution in DMSO:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to achieve a final concentration of 100 mM (31.64 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Formulation for Injection (Example for a 1 mg/kg dose in a 25g mouse with a 100 µL injection volume):
-
This will result in a final drug concentration of 0.25 mg/mL.
-
In a sterile microcentrifuge tube, combine the following in the specified order, vortexing gently after each addition:
-
10 µL of 100 mM this compound stock solution in DMSO (10% of final volume)
-
40 µL of PEG300 (40% of final volume)
-
5 µL of Tween-80 (5% of final volume)
-
45 µL of sterile saline (45% of final volume)
-
-
The final concentration of this compound in this formulation will be 10 mM (3.164 mg/mL). For a 1 mg/kg dose in a 25g mouse, you would inject approximately 7.9 µL of this solution. To facilitate accurate dosing, it is recommended to further dilute this stock in the same vehicle to a more manageable injection volume. For a 100 µL injection volume, the final concentration should be 0.25 mg/mL.
-
It is critical to prepare the final formulation fresh on the day of injection.
-
Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice
This protocol provides a standard procedure for the intraperitoneal injection of the prepared this compound formulation into a mouse.
Materials:
-
Prepared this compound formulation
-
Sterile 1 mL syringe with a 27-30 gauge needle
-
70% ethanol wipes
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the mouse or using a restraint device.
-
-
Injection Site Identification:
-
The recommended injection site is the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and other vital organs.
-
-
Injection:
-
Swab the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any colored fluid is aspirated, withdraw the needle and reinject at a new site with a fresh needle and syringe.
-
Slowly inject the full volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions following the injection.
-
Experimental Workflow Example
The following diagram illustrates a general experimental workflow for evaluating the in vivo efficacy of this compound in a hypothetical mouse model.
Caption: A generalized workflow for in vivo studies with this compound.
References
Application Notes and Protocols: Determination of CYM-5541 Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM-5541 is a potent and selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3), a G protein-coupled receptor (GPCR) involved in a variety of physiological processes.[1] Unlike the endogenous ligand, sphingosine-1-phosphate (S1P), this compound binds to an allosteric site within the S1P3 receptor.[1][2][3] This application note provides detailed protocols for determining the dose-response curve of this compound, enabling the characterization of its potency and efficacy. The primary method described is a cell-based β-lactamase reporter assay, a robust method for quantifying GPCR activation. An alternative method, the calcium mobilization assay, is also outlined.
Data Presentation
The potency of this compound is typically quantified by its half-maximal effective concentration (EC50). The reported EC50 values for this compound at the S1P3 receptor are summarized in the table below.
| Compound | Target | Assay Type | Reported EC50 Value | Selectivity |
| This compound | Human S1P3 | β-lactamase reporter gene assay | 72 - 132 nM | No significant activity at S1P1, S1P2, S1P4, and S1P5 receptors at concentrations up to 10 µM. |
Signaling Pathway
S1P3 is known to couple to multiple G protein families, including Gi, Gq, and G12/13, leading to the activation of various downstream signaling cascades. Activation of the Gq pathway by S1P3 leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can culminate in the activation of transcription factors like the Nuclear Factor of Activated T-cells (NFAT), which is the basis for the reporter gene assay described in this protocol.
Figure 1: Simplified S1P3 signaling pathway leading to reporter gene expression.
Experimental Protocols
Protocol 1: β-Lactamase Reporter Gene Assay for this compound Potency Determination
This protocol is adapted from established high-throughput screening methods and is designed to measure the activation of the S1P3 receptor in a robust, cell-based format.[4]
1. Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the human S1P3 receptor, a β-lactamase (BLA) reporter gene under the control of a Nuclear Factor of Activated T-cells (NFAT) response element, and the Gα16 protein to ensure robust coupling to the Gq pathway.[4]
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Assay Medium: Phenol red-free DMEM with 0.5% charcoal/dextran-treated FBS.
-
This compound Stock Solution: 10 mM stock solution in DMSO.
-
Assay Plates: 384-well, black-walled, clear-bottom plates.
-
Detection Reagent: LiveBLAzer™ FRET-B/G Substrate (or equivalent).
-
Positive Control: Sphingosine-1-phosphate (S1P).
2. Experimental Workflow
Figure 2: Workflow for the β-lactamase reporter gene assay.
3. Step-by-Step Procedure
-
Cell Culture: Maintain the CHO-K1-S1P3-NFAT-BLA cell line in culture medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding:
-
Harvest cells using standard trypsinization methods.
-
Resuspend cells in assay medium to a concentration of 1 x 10^6 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).[4]
-
Incubate the plate overnight at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series is 10 µM.
-
Further dilute the compound series in assay medium.
-
-
Cell Stimulation:
-
Using a liquid handler, add 50 nL of the diluted this compound solutions to the appropriate wells. The final DMSO concentration should be kept below 0.5%.
-
Include wells with assay medium only (negative control) and a known concentration of S1P (positive control, e.g., 40 nM).
-
Incubate the plate for 4 hours at 37°C with 5% CO2.[4]
-
-
Detection:
-
Prepare the LiveBLAzer™ FRET-B/G substrate mixture according to the manufacturer's instructions.
-
Add 2.2 µL of the substrate mixture to each well.[4]
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader equipped for FRET.
-
Measure the emission at 460 nm (blue, coumarin) and 530 nm (green, fluorescein) following excitation at 409 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (460 nm / 530 nm) for each well.
-
Normalize the data to the negative (vehicle) and positive (saturating concentration of S1P) controls.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following S1P3 receptor activation, which is a direct consequence of Gq pathway signaling.
1. Materials and Reagents
-
Cell Line: HTC4 or CHO-K1 cells stably expressing the human S1P3 receptor.
-
Culture Medium: As described in Protocol 1.
-
Assay Buffer: Krebs buffer (120 mM NaCl, 5 mM KCl, 0.62 mM MgSO4, 1.8 mM CaCl2, 10 mM HEPES, 6 mM glucose, pH 7.4).[5]
-
Calcium Indicator Dye: Fura-2-AM or Fluo-4 AM.
-
Pluronic F-127: 10% solution in DMSO.
-
This compound Stock Solution: 10 mM in DMSO.
-
Assay Plates: 96-well, black-walled, clear-bottom plates.
-
Instrumentation: A fluorometric imaging plate reader (FLIPR) or a FlexStation with integrated fluidics.
2. Step-by-Step Procedure
-
Cell Seeding:
-
Seed S1P3-expressing cells into 96-well plates at a density that will result in a 75-90% confluent monolayer on the day of the assay (e.g., 35,000 cells/well for S1P3-HTC4 cells).[5]
-
Incubate overnight at 37°C with 5% CO2.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with 100 µL/well of pre-warmed Krebs buffer.
-
Prepare the dye loading solution by mixing the calcium indicator dye (e.g., 25 µL of 1 µg/µL Fura-2-AM) with an equal volume of 10% Pluronic F-127, and then diluting in Krebs buffer.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Cell Washing:
-
Remove the dye loading solution and wash the cells twice with 100 µL/well of Krebs buffer.
-
After the final wash, add 100 µL of Krebs buffer to each well.
-
-
Compound Addition and Signal Detection:
-
Prepare a serial dilution of this compound in Krebs buffer.
-
Place the cell plate and the compound plate into the fluorometric plate reader.
-
Set the instrument to record a baseline fluorescence reading for a few seconds.
-
Program the instrument to add the this compound dilutions to the cell plate while continuously recording the fluorescence signal (e.g., excitation at 340/380 nm and emission at 510 nm for Fura-2).
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve after compound addition.
-
Normalize the data and plot the dose-response curve as described in Protocol 1 to determine the EC50.
-
Conclusion
The protocols detailed in this application note provide robust and reliable methods for determining the dose-response curve of the S1P3 allosteric agonist, this compound. The β-lactamase reporter gene assay is a highly sensitive and high-throughput method suitable for compound screening and characterization. The calcium mobilization assay offers a more direct measure of Gq-mediated signaling and can be used as an orthogonal method to confirm activity. Accurate determination of the dose-response relationship is a critical step in the pharmacological characterization of novel compounds like this compound.
References
- 1. Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel selective allosteric and bitopic ligands for the S1P(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe Development Efforts for an Allosteric Agonist of the Sphingosine 1-phosphate Receptor 3 (S1P3) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterization of the S1P3 Receptor Allosteric Agonist CYM-5541 Using Radioligand Binding Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Sphingosine-1-phosphate receptor 3 (S1P3) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, immune responses, and angiogenesis.[1][2][3][4] Its involvement in pathophysiology has made it an attractive target for drug discovery. CYM-5541 is a selective allosteric agonist of the S1P3 receptor.[5][6][7][8] Unlike the endogenous orthosteric ligand, sphingosine-1-phosphate (S1P), this compound binds to a distinct site on the receptor.[5][6][9] This application note provides detailed protocols for characterizing the binding of this compound to the S1P3 receptor using radioligand binding assays.
Radioligand binding assays are a fundamental tool for studying receptor pharmacology, providing a quantitative measure of the affinity of a ligand for its receptor.[10][11][12][13] These assays are essential for the characterization of novel compounds and for understanding their mechanism of action. This document outlines the methodology for a competitive radioligand binding assay to investigate the interaction of this compound with the S1P3 receptor.
S1P3 Receptor Signaling Pathway
The S1P3 receptor couples to multiple G proteins, including Gi, Gq, and G12/13, to initiate downstream signaling cascades.[14] Upon activation, these pathways can lead to various cellular responses such as modulation of adenylyl cyclase activity, mobilization of intracellular calcium, and activation of the Rho signaling pathway. The allosteric nature of this compound binding may lead to differential signaling outcomes compared to the endogenous ligand S1P.
Figure 1. S1P3 Receptor Signaling Pathways.
Quantitative Data
The following table summarizes the reported binding and functional data for this compound and the endogenous ligand S1P at the S1P3 receptor.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | S1P3 | Functional (ERK Phosphorylation) | EC50 | 72-132 nM | [5][8] |
| This compound | S1P1 | Functional | EC50 | >10 µM | [8] |
| This compound | S1P2 | Functional | EC50 | >50 µM | [8] |
| This compound | S1P4 | Functional | EC50 | >50 µM | [8] |
| This compound | S1P5 | Functional | EC50 | >25 µM | [8] |
| S1P | S1P2 | Radioligand Binding | IC50 | 25 nM | [15] |
Note: As an allosteric agonist, this compound does not compete for the same binding site as S1P, and therefore a traditional Ki value from a competitive assay with a radiolabeled orthosteric ligand is not applicable.[5]
Experimental Protocols
Radioligand Binding Assay: Competitive Binding Workflow
This protocol describes a competitive radioligand binding assay to determine the ability of this compound to modulate the binding of a radiolabeled ligand to the S1P3 receptor. Given that this compound is an allosteric agonist and does not compete with S1P, a traditional competition curve will not be observed.[5] Instead, this assay can be used to demonstrate the lack of competition and to investigate potential allosteric modulation of orthosteric ligand binding.
Figure 2. Radioligand Binding Assay Workflow.
Materials and Reagents
-
Cell Membranes: CHO or HEK293 cell membranes stably expressing the human S1P3 receptor.
-
Radioligand: [³³P]S1P or [³²P]S1P.[16]
-
Unlabeled Ligands: S1P (for positive control), this compound.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 15 mM NaF, 0.5 mM EDTA, 1 mM Na₃VO₄, 0.5% fatty acid-free bovine serum albumin (BSA), and protease inhibitor cocktail.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation fluid.
-
Scintillation counter.
Experimental Procedure
-
Membrane Preparation:
-
Thaw the frozen S1P3-expressing cell membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Dilute the membranes to the desired final concentration in the assay buffer.
-
-
Assay Setup:
-
Set up the 96-well plate for total binding, non-specific binding (NSB), and competitive binding.
-
Total Binding: Add assay buffer.
-
Non-specific Binding (NSB): Add a high concentration of unlabeled S1P (e.g., 10 µM).
-
Competitive Binding: Add serial dilutions of this compound or unlabeled S1P (as a positive control).
-
-
Incubation:
-
Add the diluted cell membranes to each well.
-
Add the radioligand (e.g., [³³P]S1P at a concentration near its Kd) to all wells.
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[17]
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[17]
-
-
Detection:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC50 Values: For the positive control (unlabeled S1P), determine the concentration that inhibits 50% of the specific binding (IC50) using non-linear regression analysis.
-
Analyze this compound Data: As this compound is not expected to compete with S1P, a dose-dependent inhibition of radioligand binding should not be observed.[5] The data will demonstrate a lack of displacement of the orthosteric radioligand.
Logical Relationship of Competitive Binding
The following diagram illustrates the principle of a competitive radioligand binding assay, highlighting why an allosteric modulator like this compound does not displace an orthosteric radioligand.
Figure 3. Orthosteric vs. Allosteric Binding.
Conclusion
This application note provides a comprehensive guide for the characterization of the S1P3 allosteric agonist this compound using radioligand binding assays. The detailed protocols and supporting information will enable researchers to effectively design and execute experiments to investigate the pharmacology of this and other allosteric modulators of the S1P3 receptor. Understanding the interaction of novel compounds with their targets is a critical step in the drug development process.
References
- 1. genecards.org [genecards.org]
- 2. Sphingosine-1-phosphate receptor signalling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are S1PR3 modulators and how do they work? [synapse.patsnap.com]
- 4. S1PR3 - Wikipedia [en.wikipedia.org]
- 5. Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel selective allosteric and bitopic ligands for the S1P(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYM 5541 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A practical process for the preparation of [(32)P]S1P and binding assay for S1P receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
CYM-5541 solubility issues and solutions
Welcome to the technical support center for CYM-5541. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and proper handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 3 (S1P₃).[1][2][3] Unlike the endogenous ligand S1P, this compound binds to a different, allosteric site within the S1P₃ receptor.[4][5][6] This binding selectively activates S1P₃-mediated downstream signaling pathways. It shows high selectivity for S1P₃ with an EC₅₀ between 72 and 132 nM, and significantly lower or no activity at other S1P receptor subtypes (S1P₁, S1P₂, S1P₄, and S1P₅) at concentrations up to 10 μM.[2][7][8]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a hydrophobic compound with low aqueous solubility.[4] It is typically supplied as a crystalline solid or powder and requires an organic solvent for initial dissolution to prepare a stock solution.[1][9]
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly recommended solvents for preparing concentrated stock solutions of this compound.[1][2][9] It is crucial to use high-purity, anhydrous solvents to ensure maximum solubility and stability.
Q4: My this compound precipitated when I diluted the stock solution into my aqueous experimental buffer. What causes this?
A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. This occurs when the concentration of the organic solvent in the final solution is insufficient to maintain the solubility of the compound. The drastic change in solvent polarity causes the compound to "crash out" of the solution.
Q5: How should I store this compound powder and stock solutions?
A5: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[7] Stock solutions in DMSO or ethanol can be stored at -20°C for up to one month or at -80°C for up to two years.[1][7] It is advisable to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
Solubility Data
The following table summarizes the reported solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 31.64 | 100 |
| DMSO | 25 | 79 |
| DMSO | 5 | 15.8 |
| Ethanol | 15.82 | 50 |
| Ethanol | 15 | 47.4 |
Data compiled from multiple sources.[1][2][3][7][9] Note that the molecular weight of this compound is 316.44 g/mol .
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortexer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, briefly sonicate the solution in an ultrasonic bath. Gentle warming can also be applied, but care should be taken to avoid degradation.[7]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before use.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Buffer (for in vitro assays)
Materials:
-
Prepared this compound stock solution in DMSO
-
Pre-warmed aqueous experimental buffer (e.g., cell culture medium, PBS)
-
Vortexer
Procedure:
-
Pre-warm the aqueous buffer to 37°C to slightly increase the solubility of this compound.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution drop-by-drop. This rapid dispersion is critical to prevent localized high concentrations that lead to precipitation.
-
Continue to vortex the final working solution for an additional 30 seconds to ensure it is thoroughly mixed.
-
Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
-
Important: For most cell-based assays, ensure the final concentration of DMSO is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution into aqueous buffer | 1. Final concentration of this compound exceeds its aqueous solubility limit.2. Improper mixing technique.3. Low temperature of the aqueous buffer. | 1. Decrease the final working concentration of this compound.2. Add the DMSO stock solution dropwise to the vortexing aqueous buffer.3. Pre-warm the aqueous buffer to 37°C before adding the stock solution. |
| Cloudy or hazy working solution | Micro-precipitation or formation of small aggregates. | 1. Briefly sonicate the final working solution to break up aggregates.2. Consider including a carrier protein like BSA (0.1%) in the buffer to help maintain solubility. |
| Inconsistent experimental results | 1. Precipitation of the compound leading to a lower effective concentration.2. Adsorption of the hydrophobic compound to plasticware. | 1. Visually inspect the working solution for any signs of precipitation before each experiment.2. Use low-adhesion plasticware for preparing and storing solutions. |
Visualizations
S1P₃ Signaling Pathway
Activation of the S1P₃ receptor by this compound can initiate signaling through multiple G protein families, including Gαi, Gαq, and Gα₁₂/₁₃. These can lead to the activation of downstream effectors such as phospholipase C (PLC) and RhoA.
Caption: S1P₃ receptor signaling cascade initiated by this compound.
Experimental Workflow for Preparing this compound Working Solution
This diagram outlines the recommended procedure for dissolving and diluting this compound to prevent precipitation.
Caption: Recommended workflow for preparing this compound working solutions.
References
- 1. S1PR3 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Sphingosine-1-Phosphate-Specific G Protein-Coupled Receptors as Novel Therapeutic Targets for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Selective Coupling of the S1P3 Receptor Subtype to S1P-mediated RhoA Activation and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYM 5541 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
Optimizing CYM-5541 Concentration for Experiments: A Technical Support Guide
Welcome to the technical support center for CYM-5541. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this selective S1P₃ allosteric agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, allosteric agonist of the Sphingosine-1-Phosphate Receptor 3 (S1P₃).[1][2] Unlike the endogenous ligand S1P, which binds to the orthosteric site, this compound binds to a distinct allosteric site within the S1P₃ receptor. This binding is dependent on the presence of a key residue, Phenylalanine 263 (F263), within the receptor's structure.[3] As a full agonist, this compound can induce downstream signaling pathways, such as ERK phosphorylation, to a similar maximal level as S1P.[4]
Q2: What is the recommended concentration range for this compound in in vitro experiments?
The effective concentration (EC₅₀) of this compound for the S1P₃ receptor is in the range of 72-132 nM.[1][2] However, the optimal concentration for your specific experiment will depend on the cell type, assay conditions, and the desired level of receptor activation. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C for up to one month or at -80°C for longer periods.[1] When preparing working solutions, the DMSO stock should be diluted in your aqueous experimental buffer or cell culture medium.
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Medium
A common challenge encountered with this compound is its low aqueous solubility, which can lead to precipitation when diluted into cell culture medium.
Possible Causes:
-
High Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high final concentrations in the cell culture medium can be toxic to cells and can also cause the compound to precipitate when the solvent concentration changes abruptly.
-
Interaction with Media Components: Components in the cell culture medium, such as proteins and salts, can interact with this compound and reduce its solubility.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or lower in your cell culture medium. Some cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle control experiment to determine the maximum non-toxic concentration for your specific cells.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your this compound stock solution in pre-warmed cell culture medium. This gradual decrease in solvent concentration can help to keep the compound in solution.
-
Vortexing/Mixing: Ensure thorough mixing by vortexing or gently pipetting up and down immediately after diluting the compound into the aqueous medium.
-
Serum Concentration: The presence of serum proteins can sometimes help to solubilize hydrophobic compounds. However, it is important to be aware that serum proteins can also bind to this compound, potentially reducing its free concentration and apparent potency.[5][6] If you are observing precipitation, you could try reducing the serum concentration or using a serum-free medium if your experimental design allows.
-
Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation before adding them to your cells. If precipitation is observed, do not use the solution.
Issue: High Background or No Response in Signaling Assays
Possible Causes:
-
Sub-optimal Compound Concentration: The concentration of this compound may be too low to elicit a response or so high that it causes receptor desensitization or cytotoxicity.
-
Incorrect Vehicle Control: The vehicle control should contain the same final concentration of DMSO as the experimental wells.
-
Cell Health and Density: Unhealthy or improperly seeded cells can lead to inconsistent results.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: This is essential to identify the optimal concentration range for your specific assay and cell type.
-
Include Proper Controls: Always include a "vehicle only" control (medium with the same final DMSO concentration as your highest this compound concentration) and a positive control (e.g., S1P) to ensure your assay is working correctly.
-
Monitor Cell Viability: Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to ensure that the concentrations of this compound and DMSO used are not toxic to your cells.
-
Optimize Cell Seeding Density: Ensure that cells are seeded at an appropriate density and are in a logarithmic growth phase when the experiment is performed.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Mechanism of Action | Selective Allosteric Agonist of S1P₃ | [1][2] |
| EC₅₀ for S1P₃ | 72 - 132 nM | [1][2] |
| Selectivity | Highly selective over S1P₁, S1P₂, S1P₄, and S1P₅ | [1] |
| Molecular Weight | 316.44 g/mol | [1] |
| Solubility | DMSO (up to 100 mM), Ethanol (up to 50 mM) | [1] |
Table 2: Recommended DMSO Concentrations for In Vitro Experiments
| Final DMSO Concentration | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines. |
| 0.1% - 0.5% | May be acceptable for some cell lines, but a vehicle control is essential to assess for any solvent effects. |
| > 0.5% | Not recommended as it may cause cellular stress or toxicity, confounding experimental results. |
Experimental Protocols
Protocol 1: ERK Phosphorylation Assay (Western Blot)
This protocol describes the detection of this compound-induced ERK phosphorylation by Western blot.
Materials:
-
Cells expressing S1P₃ receptor
-
This compound
-
DMSO
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached, replace the growth medium with serum-free medium and incubate for 12-24 hours. This step is crucial to reduce basal levels of ERK phosphorylation.
-
Compound Preparation: Prepare a series of dilutions of this compound in serum-free medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Add the this compound dilutions and the vehicle control to the cells and incubate for the desired time (e.g., 5-30 minutes). A time-course experiment is recommended to determine the peak of ERK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-t-ERK antibody to normalize for protein loading.
-
Protocol 2: Calcium Flux Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator.
Materials:
-
Cells expressing S1P₃ receptor
-
This compound
-
DMSO
-
Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Positive control (e.g., ionomycin (B1663694) or ATP)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Dye Loading:
-
Prepare a loading solution containing the calcium indicator dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Compound Preparation: Prepare dilutions of this compound and a vehicle control in HBSS.
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Establish a baseline fluorescence reading for a short period.
-
Inject the this compound dilutions or vehicle control and continue to measure the fluorescence intensity over time.
-
At the end of the experiment, inject a positive control like ionomycin to determine the maximum calcium response.
-
Mandatory Visualization
Caption: S1P₃ Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for using this compound.
References
- 1. CYM 5541 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of protein binding on the pharmacological activity of highly bound antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming CYM-5541 low potency in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CYM-5541, a selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, allosteric agonist for the S1P3 receptor.[1][2][3] Unlike the endogenous ligand, sphingosine-1-phosphate (S1P), which binds to the orthosteric site, this compound binds to an allosteric site within the S1P3 receptor.[2] This binding event induces a conformational change in the receptor, leading to its activation. It is a full agonist, capable of inducing a maximal response comparable to S1P in downstream signaling assays, such as ERK phosphorylation.[2]
Q2: What is the reported in vitro potency of this compound?
The reported half-maximal effective concentration (EC50) for this compound at the S1P3 receptor is in the range of 72-132 nM.[1][2][3]
Q3: How selective is this compound for the S1P3 receptor?
This compound exhibits high selectivity for the S1P3 receptor. It shows no significant activity at other S1P receptor subtypes (S1P1, S1P2, S1P4, and S1P5) at concentrations up to 10 µM.[2] It has also been profiled against a broad panel of other GPCRs, ion channels, and transporters with no significant off-target activities noted.[2]
Q4: I am observing lower than expected potency or no activity with this compound in my in vitro experiments. What are the potential causes?
Several factors could contribute to the apparent low potency of this compound. These can be broadly categorized into issues with the compound itself, the experimental setup, and the specific biology of the system being used. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions.
Quantitative Data Summary
| Parameter | Value | Receptor | Assay Type | Cell Line | Reference |
| EC50 | 72-132 nM | Human S1P3 | ERK Phosphorylation | CHO | [2] |
| EC50 | > 10 µM | Human S1P1 | - | - | [2] |
| EC50 | > 50 µM | Human S1P2 | - | - | [2] |
| EC50 | > 50 µM | Human S1P4 | - | - | [2] |
| EC50 | > 25 µM | Human S1P5 | - | - | [2] |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in vitro, particularly concerning its apparent low potency.
Problem 1: Compound-Related Issues
Symptoms:
-
Consistently high EC50 values across multiple experiments.
-
Precipitation observed in stock solutions or assay media.
-
Lack of dose-response relationship.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor Solubility | This compound has low aqueous solubility.[2] Prepare stock solutions in 100% DMSO. For working solutions, ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all conditions. Visually inspect for any precipitation after dilution into aqueous buffers. Gentle warming and vortexing may aid dissolution. |
| Improper Storage | Store the solid compound and stock solutions at +4°C.[2] Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into smaller, single-use volumes. |
| Compound Degradation | While reported to be stable, improper handling or storage could lead to degradation. If in doubt, purchase a fresh batch of the compound and compare its performance. |
Problem 2: Experimental Setup and Assay-Related Issues
Symptoms:
-
High variability between replicate wells.
-
Low signal-to-background ratio in the assay.
-
Inconsistent results between different assay formats.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to changes in receptor expression and signaling capacity. |
| Receptor Expression Levels | The potency of allosteric modulators can be influenced by the level of receptor expression.[3] If using a transient transfection system, optimize the amount of plasmid DNA used. For stable cell lines, periodically verify receptor expression levels via qPCR or flow cytometry. |
| Assay-Specific Artifacts | Be aware of potential artifacts with your chosen assay system. For example, DMSO has been reported to interfere with scintillation proximity assays (SPA) for GTPγS binding.[4] If using such an assay, consider alternative non-radioactive methods like GTP-Europium binding or downstream signaling readouts. |
| Incubation Times and Temperatures | Optimize stimulation time with this compound. For ERK phosphorylation, a time course experiment (e.g., 5, 10, 15, 30 minutes) is recommended to determine the peak response. Ensure consistent incubation temperatures. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
This compound has a molecular weight of 316.44 g/mol .
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 316 µL of 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) may be necessary.
-
Store the stock solution in small aliquots at +4°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the 10 mM stock solution in 100% DMSO.
-
Further dilute these intermediate stocks into your assay buffer immediately before use. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or assay performance (typically <0.5%).
-
ERK Phosphorylation Assay using Western Blot
This protocol is a general guideline and may require optimization for your specific cell line.
-
Cell Culture and Plating:
-
Culture cells (e.g., CHO or HEK293 cells stably expressing human S1P3) in appropriate growth medium.
-
Plate cells in 12-well or 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Serum Starvation:
-
Once cells are confluent, replace the growth medium with serum-free medium.
-
Incubate the cells for 18-24 hours to reduce basal levels of ERK phosphorylation.
-
-
Compound Treatment:
-
Prepare working solutions of this compound at 2X the final desired concentration in serum-free medium.
-
Aspirate the serum-free medium from the cells and add the this compound working solutions.
-
Incubate for the desired time (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the compound-containing medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Visualizations
Caption: Signaling pathway of this compound via the S1P3 receptor leading to ERK phosphorylation.
Caption: A logical workflow for troubleshooting low potency of this compound in vitro.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CYM 5541 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 3. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing CYM-5541 precipitation in media
Welcome to the technical support center for CYM-5541. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing detailed troubleshooting guides and frequently asked questions to address common challenges, particularly the issue of precipitation in media.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to identifying and resolving common issues related to this compound precipitation in aqueous solutions and cell culture media.
Issue 1: Immediate Precipitation Upon Addition to Aqueous Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is causing this and how can I resolve it?
Answer: Immediate precipitation, often termed "crashing out," is a common issue with hydrophobic compounds like this compound. This typically occurs due to a phenomenon known as "solvent shock," where the rapid dilution of a DMSO-based stock solution into an aqueous environment causes the compound to exceed its solubility limit and fall out of solution.[1]
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The abrupt change in solvent polarity from DMSO to the aqueous medium drastically reduces the solubility of the hydrophobic this compound. | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media.[1] It is also recommended to add the compound dropwise while gently vortexing the media.[1] |
| High Final Concentration | The intended final concentration of this compound in your experiment may be above its maximum solubility in the specific aqueous medium being used. | It is crucial to determine the maximum soluble concentration of this compound in your specific experimental media. Consider lowering the final working concentration if precipitation persists. |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower in cold liquids. | Always use pre-warmed (37°C) cell culture media when preparing your working solutions.[1] |
| High DMSO Concentration in Final Solution | While DMSO is an excellent solvent for initial dissolution, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.[1] | Aim to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may necessitate preparing a more dilute stock solution. |
Issue 2: Delayed Precipitation After a Few Hours or Days in Culture
Question: My media containing this compound appears clear initially, but after some time in the incubator, I notice a cloudy or crystalline precipitate. What could be the cause?
Answer: Delayed precipitation can be caused by changes in the media over time, such as shifts in pH, temperature fluctuations, or interactions with media components.[1]
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may interact with salts, proteins (especially from fetal bovine serum), or other components in the media, forming insoluble complexes over time. | If possible, test the solubility of this compound in different basal media formulations. Reducing the serum concentration, if experimentally feasible, may also help. |
| pH Shift in Media | Cellular metabolism can lead to a gradual decrease in the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. | Ensure your medium is well-buffered. For long-term experiments, consider using a CO2 incubator with precise atmospheric control to maintain a stable pH. |
| Media Evaporation | In long-term experiments, evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit. | Use culture plates with low-evaporation lids, ensure proper humidification of the incubator, or consider using plate sealers for extended experiments.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable environment of the incubator can cause temperature cycling, which may impact the solubility of the compound. | Minimize the time that culture plates or flasks are outside the incubator. For frequent observations, a microscope with an integrated environmental chamber is recommended.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for dissolving this compound and other hydrophobic compounds for cell culture applications.[2] Ethanol can also be used.[2]
Q2: What is the maximum recommended concentration of DMSO in the final culture medium?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept as low as possible. A final concentration of less than 0.5% is generally advised, with concentrations below 0.1% being ideal to avoid off-target effects of the solvent on the cells.[1] It is critical to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[3] It is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3]
Q4: Can I sonicate or warm the this compound solution to aid dissolution?
A4: Yes, if you observe that this compound is not fully dissolving in DMSO, gentle warming of the solution (e.g., in a 37°C water bath) and brief sonication can help to facilitate dissolution.[3]
Q5: What are the consequences of this compound precipitation in my experiment?
A5: Compound precipitation can significantly impact the validity and reproducibility of your experimental results. The actual concentration of the soluble, biologically active compound will be lower than intended, leading to inaccurate dose-response curves. Additionally, the solid precipitate particles can have unintended cytotoxic effects on your cells and may interfere with certain assay readouts, particularly those that are imaging-based.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 31.64 | 100 |
| Ethanol | 15.82 | 50 |
Data sourced from Tocris Bioscience and is based on a molecular weight of 316.44.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
-
Vortex mixer
Procedure:
-
Under a chemical fume hood, carefully weigh the desired amount of this compound powder and transfer it to a sterile vial. For example, to prepare 1 mL of a 10 mM solution, you would need 3.164 mg of this compound (assuming a molecular weight of 316.44 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Close the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
If dissolution is slow, you may gently warm the tube to 37°C and sonicate for a few minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Media
Objective: To dilute the DMSO stock solution into the final culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (with serum and other supplements, if applicable)
-
Sterile conical tubes
-
Calibrated pipettes and sterile tips
Procedure (Example for preparing 10 mL of a 10 µM final concentration):
-
Pre-warm your complete cell culture medium in a 37°C water bath for at least 30 minutes.
-
In a sterile conical tube, add the 10 mL of pre-warmed medium.
-
Calculate the volume of the stock solution needed. For a 1:1000 dilution (from 10 mM to 10 µM), you will need 10 µL of the 10 mM stock solution.
-
Crucial Step: While gently swirling or vortexing the conical tube containing the medium, slowly add the 10 µL of the stock solution drop-by-drop. This gradual addition is key to preventing solvent shock.
-
Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
CYM-5541 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CYM-5541. The information is designed to address specific issues that may be encountered during experiments and to provide guidance on investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective allosteric agonist for the sphingosine-1-phosphate receptor 3 (S1P3).[1] It binds to a different site on the receptor than the endogenous ligand, sphingosine-1-phosphate (S1P), and activates it.[2][3]
Q2: How selective is this compound for S1P3 over other S1P receptor subtypes?
This compound exhibits high selectivity for the S1P3 receptor. It has significantly lower or no activity at other S1P receptor subtypes, including S1P1, S1P2, S1P4, and S1P5, at concentrations well above its EC50 for S1P3.[2][4]
Q3: Has this compound been screened against a broader panel of targets?
Yes, this compound has been profiled against a panel of 55 G protein-coupled receptors (GPCRs), ion channels, and transporters and showed no significant off-target activities.[2] This extensive screening suggests a low probability of off-target effects mediated by these common drug targets.
Q4: I am observing an unexpected effect in my experiment. Could it be an off-target effect of this compound?
While this compound is highly selective, it is crucial to consider the possibility of off-target effects in your specific experimental system. An unexpected effect could arise from several factors, including:
-
Expression of an uncharacterized target in your cell type or tissue: The screening panels, while broad, may not include every possible protein target.
-
Metabolism of this compound: Your experimental system might metabolize this compound into a different compound with its own activity profile.
-
Experimental artifacts: The observed effect may not be a direct pharmacological effect of the compound.
It is recommended to perform control experiments to validate that the observed effect is mediated by S1P3.
Troubleshooting Guide: Investigating Unexpected Effects
If you observe an unexpected or seemingly off-target effect with this compound, follow this guide to troubleshoot the issue.
Step 1: Confirm On-Target S1P3 Engagement
The first step is to verify that this compound is activating its intended target, the S1P3 receptor, in your experimental system.
-
Problem: An unexpected cellular response is observed after treatment with this compound.
-
Troubleshooting:
-
Use an S1P3 Antagonist: Pre-treat your cells or tissue with a selective S1P3 antagonist before adding this compound. If the unexpected effect is blocked or attenuated, it is likely mediated by S1P3 activation.
-
Knockdown or Knockout of S1P3: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of S1P3. If the effect of this compound is diminished in these cells compared to control cells, it confirms the involvement of S1P3.
-
Dose-Response Analysis: Perform a dose-response curve for the unexpected effect and compare it to the known EC50 of this compound for S1P3 (72-132 nM).[4] A significant deviation might suggest the involvement of another target.
-
Step 2: Investigate Potential Off-Target Effects
If the unexpected effect persists even when S1P3 is blocked or absent, it may be an off-target effect.
-
Problem: The unexpected effect is independent of S1P3 activation.
-
Troubleshooting:
-
Use a Structurally Unrelated S1P3 Agonist: Treat your system with a different, structurally unrelated S1P3 agonist. If this compound does not produce the same unexpected effect, it strengthens the hypothesis of a this compound-specific off-target interaction.
-
Broad-Spectrum Kinase or GPCR Profiling: If you suspect the off-target is a kinase or another GPCR, you can perform profiling assays. These services are commercially available and can screen this compound against a large panel of targets.
-
Affinity Chromatography and Mass Spectrometry: This advanced technique can be used to identify the binding partners of this compound in your specific cell or tissue lysate.
-
Quantitative Data Summary
The following table summarizes the selectivity profile of this compound.
| Target | Activity (EC50/IC50) | Reference |
| S1P3 | 72-132 nM | [2][4] |
| S1P1 | > 10 µM | [2][4] |
| S1P2 | > 50 µM | [2][4] |
| S1P4 | > 50 µM | [2][4] |
| S1P5 | > 25 µM | [2][4] |
| Panel of 55 GPCRs, Ion Channels, and Transporters | No significant activity | [2] |
Experimental Protocols
Protocol 1: On-Target Validation using an S1P3 Antagonist
Objective: To determine if the observed effect of this compound is mediated by the S1P3 receptor.
Materials:
-
Your cell line or tissue of interest
-
This compound
-
A selective S1P3 antagonist (e.g., CAY10444)
-
Appropriate cell culture or experimental buffer
-
Assay-specific reagents to measure the biological response
Procedure:
-
Cell Preparation: Plate and culture cells to the desired confluency.
-
Antagonist Pre-treatment:
-
Prepare a working solution of the S1P3 antagonist.
-
Treat the cells with the S1P3 antagonist at a concentration known to be effective (typically 10-fold higher than its IC50) for a sufficient pre-incubation time (e.g., 30-60 minutes).
-
Include a vehicle control group that receives only the vehicle used to dissolve the antagonist.
-
-
This compound Treatment:
-
Prepare a working solution of this compound.
-
Add this compound to the antagonist-treated cells and the vehicle control cells at the desired concentration.
-
Include a control group treated with this compound alone.
-
-
Incubation: Incubate the cells for the time required to observe the biological effect of interest.
-
Measurement: Measure the biological response using your specific assay.
-
Data Analysis: Compare the response in the presence and absence of the S1P3 antagonist. A significant reduction in the effect of this compound in the presence of the antagonist indicates an on-target effect.
Protocol 2: Off-Target Investigation using siRNA-mediated Knockdown of S1P3
Objective: To determine if the observed effect of this compound is independent of the S1P3 receptor.
Materials:
-
Your cell line of interest
-
siRNA targeting S1P3
-
Non-targeting control siRNA
-
Transfection reagent
-
This compound
-
Reagents for qPCR or Western blotting to confirm knockdown
-
Assay-specific reagents to measure the biological response
Procedure:
-
siRNA Transfection:
-
Transfect cells with S1P3-targeting siRNA or non-targeting control siRNA according to the manufacturer's protocol.
-
Culture the cells for 48-72 hours to allow for knockdown of the S1P3 protein.
-
-
Knockdown Confirmation:
-
Harvest a subset of cells from each group to confirm S1P3 knockdown at the mRNA (qPCR) or protein (Western blot) level.
-
-
This compound Treatment:
-
Treat the S1P3-knockdown cells and control cells with this compound at the desired concentration.
-
Include vehicle-treated control groups for both knockdown and control cells.
-
-
Incubation: Incubate the cells for the time required to observe the biological effect.
-
Measurement: Measure the biological response using your specific assay.
-
Data Analysis: Compare the effect of this compound in S1P3-knockdown cells to the control cells. If the effect is still present in the knockdown cells, it is likely an off-target effect.
Visualizations
Caption: this compound activates S1P3, leading to downstream signaling.
Caption: Workflow for investigating unexpected experimental results with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Stabilizing CYM-5541 stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CYM-5541.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used.[1][2][3] It is recommended to use newly opened, anhydrous DMSO for the best results, as hygroscopic DMSO can negatively impact solubility.[4]
Q2: What is the maximum concentration for this compound stock solutions in common solvents?
A2: The maximum solubility of this compound can vary slightly between suppliers. The table below summarizes the reported solubility data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 25 - 31.64 | 79 - 100 |
| Ethanol | 15 - 15.82 | ~47 - 50 |
Data compiled from multiple sources.[1][2][3][4]
Q3: How should I store the solid compound and stock solutions of this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Storage Period |
| Solid (Powder) | -20°C | 3 years |
| +4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Data compiled from multiple sources.[1][4]
It is highly recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[4]
Q4: My this compound stock solution has precipitated. What should I do?
A4: Precipitation can occur, especially with concentrated stock solutions or after storage. If you observe precipitation, gentle warming and/or sonication can be used to help redissolve the compound.[4] If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound stock solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound. | Decrease the final concentration of this compound in the aqueous medium. Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. Consider using a formulation with co-solvents for in vivo studies. |
| Inconsistent experimental results | Improper storage leading to degradation. Repeated freeze-thaw cycles. Inaccurate concentration of the stock solution. | Aliquot stock solutions to minimize freeze-thaw cycles.[4] Store solutions at the recommended temperature.[1][4] Re-evaluate the concentration of your stock solution, potentially using a fresh vial of the compound. |
| Difficulty dissolving the compound | Poor quality or hydrated solvent. Compound has reached its solubility limit. | Use fresh, high-purity, anhydrous solvents.[4] Try gentle warming or sonication to aid dissolution.[4] If the compound still does not dissolve, you may have exceeded its solubility limit in that specific solvent. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder (Molecular Weight: 316.44 g/mol ). For 1 mL of a 10 mM solution, you will need 3.164 mg.
-
Add the appropriate volume of high-purity, anhydrous DMSO. For 1 mL of solution, add 1 mL of DMSO.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Formulation for In Vivo Studies:
For animal studies, a common approach involves using co-solvents to improve the solubility and bioavailability of hydrophobic compounds. The following protocol is adapted from a supplier's recommendation.[4]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add the following solvents in order, mixing after each addition:
-
40% PEG300
-
5% Tween-80
-
-
Add the required volume of the this compound DMSO stock solution to the co-solvent mixture to achieve the desired final concentration. For example, to prepare a 2.5 mg/mL solution, add 10% of the 25 mg/mL DMSO stock.
-
Add saline to reach the final volume (e.g., 45% saline).
-
Mix thoroughly to ensure a clear and homogenous solution.
Visualizations
Caption: Simplified signaling pathway of this compound as an allosteric agonist of the S1P3 receptor.
Caption: Experimental workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting flowchart for this compound stock solution precipitation.
References
Technical Support Center: CYM-5541 Experimental Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating experimental variability when working with CYM-5541, a selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 3 (S1P₃).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 3 (S1P₃), a G-protein coupled receptor (GPCR).[1][2] Unlike the endogenous ligand, sphingosine-1-phosphate (S1P), this compound binds to a different site on the receptor, known as an allosteric site. This binding modulates the receptor's activity, initiating downstream signaling cascades. It does not contain the polar headgroup typical of S1P.[3] this compound has been identified as a full agonist, capable of eliciting a maximal response similar to S1P in assays such as ERK phosphorylation.[4]
Q2: What are the key characteristics of this compound?
A2: this compound exhibits high selectivity for the S1P₃ receptor over other S1P receptor subtypes (S1P₁, S1P₂, S1P₄, and S1P₅).[5][6] Its reported EC₅₀ (half maximal effective concentration) is in the range of 72-132 nM.[5][6][7] One of the notable characteristics of this compound is its low solubility, which can be a source of experimental variability if not handled properly.[8]
Q3: How should I prepare and store this compound stock solutions?
A3: Due to its low aqueous solubility, this compound should first be dissolved in an organic solvent such as DMSO or ethanol (B145695).[1][9] For long-term storage, it is recommended to store the powdered form at -20°C, where it can be stable for at least four years.[9] Stock solutions in DMSO or ethanol can be stored at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles that can lead to degradation and variability, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and provides potential solutions.
Issue 1: Inconsistent or No Cellular Response
Q: I am not observing a consistent dose-response curve, or I am seeing no response at all when treating my cells with this compound. What could be the problem?
A: This is a common issue that can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Confirm Compound Integrity and Concentration:
-
Solubility: Ensure that this compound is fully dissolved in your stock solution. Precipitates can lead to inaccurate concentrations. Gentle warming or sonication may aid dissolution.
-
Stock Solution Age: If your stock solution is old or has undergone multiple freeze-thaw cycles, consider preparing a fresh stock.
-
Final Concentration: Verify your dilution calculations to ensure the final concentration in your assay is within the expected effective range (typically in the nanomolar to low micromolar range).
-
-
Cellular Factors:
-
S1P₃ Receptor Expression: Confirm that your cell line expresses sufficient levels of the S1P₃ receptor. You can verify this through techniques like qPCR or western blotting.
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and have a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered receptor expression.[10]
-
Cell Density: The density of cells at the time of the assay can impact the response. Optimize cell seeding density to ensure a robust and reproducible signal.[10]
-
-
Assay Conditions:
-
Incubation Time: The duration of this compound treatment may need optimization. Perform a time-course experiment to determine the optimal incubation period for your specific assay and cell type.
-
Serum Presence: Components in serum can sometimes interfere with the assay. Consider performing the experiment in serum-free or low-serum media, but be mindful that this can also affect cell health.
-
Assay Buffer Composition: Ensure that the pH and ionic strength of your assay buffer are optimal for your cells and the specific assay being performed.
-
Issue 2: High Background or Non-Specific Effects
Q: My assay is showing a high background signal, making it difficult to discern the specific effect of this compound. How can I reduce this?
A: High background can obscure your results. Consider the following:
-
Compound-Related:
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is low and consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells and interfere with assays.
-
Compound Purity: Verify the purity of your this compound batch. Impurities could contribute to non-specific effects.
-
-
Assay-Related:
-
Washing Steps: In assays that require washing steps, ensure they are performed thoroughly to remove any unbound compound or reagents that may contribute to background signal.
-
Reagent Quality: Use high-quality reagents and ensure they are not expired.
-
Plate Effects: Edge effects in multi-well plates can sometimes lead to higher background. Consider avoiding the outer wells or using plates specifically designed to minimize these effects.
-
Issue 3: Batch-to-Batch Variability
Q: I am observing different results with different batches of this compound. How can I mitigate this?
A: Batch-to-batch variability is a known challenge. Here's how to address it:
-
Quality Control: Whenever you receive a new batch of this compound, it is good practice to perform a quality control experiment. This can involve running a standard dose-response curve in a well-established assay to compare its potency and efficacy with previous batches.
-
Consistent Handling: Ensure that your handling, storage, and preparation of the compound are consistent across all experiments and batches.
-
Detailed Record Keeping: Maintain detailed records of the batch number, storage conditions, and preparation methods for each experiment. This will help in identifying the source of variability.
Quantitative Data Summary
| Parameter | Value | Reference |
| Mechanism of Action | Selective Allosteric Agonist of S1P₃ Receptor | [1][2] |
| EC₅₀ | 72-132 nM | [5][6][7] |
| Selectivity | Highly selective for S1P₃ over S1P₁, S1P₂, S1P₄, and S1P₅ | [5][6] |
| Solubility | Soluble in DMSO (up to at least 25 mg/ml) and Ethanol (up to 15 mg/ml) | [1] |
| Storage (Powder) | -20°C (Stable for ≥ 4 years) | [9] |
| Storage (Stock Solution) | -20°C in DMSO or Ethanol (Stable for up to 1 month) | [1] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a general guideline and may require optimization for your specific cell line and equipment.
Materials:
-
Cells expressing S1P₃ receptor
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Methodology:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer at a concentration 4-5 times the final desired concentration.
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Establish a baseline fluorescence reading for about 15-20 seconds.
-
Inject the this compound dilutions into the wells and continue recording the fluorescence.
-
-
Data Analysis: The change in fluorescence intensity (peak fluorescence minus baseline) is proportional to the increase in intracellular calcium. Plot the change in fluorescence against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀.
GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the S1P₃ receptor.
Materials:
-
Cell membranes prepared from cells expressing the S1P₃ receptor
-
This compound
-
[³⁵S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration manifold
Methodology:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, GDP (to a final concentration of ~10 µM), and varying concentrations of this compound in assay buffer.
-
Pre-incubation: Incubate the mixture at 30°C for 15-20 minutes to allow the agonist to bind to the receptors.
-
Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of ~0.1 nM to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined optimal time (e.g., 30-60 minutes).
-
Termination and Filtration:
-
Stop the reaction by adding ice-cold assay buffer and rapidly filtering the mixture through glass fiber filters using a filtration manifold.
-
Wash the filters quickly with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ and Emax.
Cell Migration (Transwell) Assay
This assay assesses the effect of this compound on cell migration.
Materials:
-
Transwell inserts (with appropriate pore size for your cell type)
-
24-well plates
-
Cells of interest
-
This compound
-
Serum-free or low-serum cell culture medium
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Methodology:
-
Cell Preparation: Culture cells to sub-confluency. Prior to the assay, starve the cells in serum-free or low-serum medium for 4-24 hours.
-
Assay Setup:
-
Add medium containing different concentrations of this compound to the lower chambers of the 24-well plate. The medium in the lower chamber will act as the chemoattractant.
-
Harvest the starved cells and resuspend them in serum-free or low-serum medium.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Place the plate in a 37°C incubator and allow the cells to migrate for a predetermined time (typically 4-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove the cells that did not migrate.
-
Staining and Visualization:
-
Fix the migrated cells on the underside of the membrane with a suitable fixative (e.g., methanol).
-
Stain the cells with a staining solution (e.g., 0.1% Crystal Violet).
-
Wash the inserts to remove excess stain.
-
-
Quantification:
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid for Crystal Violet) and the absorbance measured on a plate reader.
-
-
Data Analysis: Plot the number of migrated cells (or absorbance) against the this compound concentration.
Visualizations
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CYM 5541 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 7. arctomsci.com [arctomsci.com]
- 8. mt.com [mt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. promegaconnections.com [promegaconnections.com]
Identifying and avoiding CYM-5541 artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CYM-5541. The information is designed to help identify and avoid potential artifacts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 3 (S1P3).[1] Unlike the endogenous ligand S1P, which binds to an orthosteric site, this compound binds to a distinct, allosteric site within the S1P3 receptor.[2][3][4] This allosteric binding modulates the receptor's activity, initiating downstream signaling cascades.
Q2: What are the key advantages of using this compound in my research?
The primary advantage of this compound is its high selectivity for the S1P3 receptor over other S1P receptor subtypes (S1P1, S1P2, S1P4, and S1P5) and a wide panel of other GPCRs, ion channels, and transporters.[2][5] This selectivity allows for the specific interrogation of S1P3-mediated signaling pathways with minimal off-target effects.
Q3: What is the most common source of artifacts when using this compound?
The most significant challenge and potential source of experimental artifacts when working with this compound is its low aqueous solubility.[2] Due to its hydrophobic nature, this compound can precipitate out of solution in aqueous buffers and cell culture media, especially at higher concentrations. This precipitation can lead to a variety of artifacts, including inaccurate concentration determination, false-negative or inconsistent results, and direct interference with assay readouts.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]
Q4: How should I prepare and store this compound stock solutions?
It is recommended to prepare high-concentration stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][11][24] These stock solutions can typically be stored at -20°C for several months.[11][24] Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Possible Cause: Precipitation of this compound in the aqueous cell culture medium upon dilution from a DMSO stock. The actual concentration of the soluble compound in the assay is lower than the intended concentration.[11][13][15]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your microplate under a microscope for any signs of compound precipitation (e.g., crystals, amorphous particles).[9][12]
-
Solubility Test: Before conducting your main experiment, perform a solubility test in your specific cell culture medium. Prepare serial dilutions of this compound and visually inspect for precipitation after a relevant incubation time.
-
Optimize Dilution: When preparing working solutions, add the DMSO stock to pre-warmed (37°C) cell culture medium with gentle but thorough mixing to aid dispersion and minimize local high concentrations that can trigger precipitation.[11][13]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤0.5%) to avoid solvent-induced artifacts and toxicity.[11]
-
Consider Serum: The presence of serum in the culture medium can sometimes help to solubilize hydrophobic compounds, but this is not always sufficient.[13]
-
Issue 2: High background or false positives in biochemical assays (e.g., fluorescence-based assays).
-
Possible Cause: Formation of this compound aggregates that interfere with the assay readout. Compound aggregates can scatter light or be inherently fluorescent, leading to artificial signals.[10][12]
-
Troubleshooting Steps:
-
Assay Interference Control: Run a control experiment with this compound in the assay buffer without the biological target (e.g., receptor, enzyme) to check for direct interference with the assay reagents or detection system.
-
Detergent Addition: Including a low concentration of a non-ionic detergent (e.g., Triton X-100) in the assay buffer can sometimes help to prevent the formation of compound aggregates.[20][21]
-
Centrifugation: Before taking a reading, consider centrifuging the assay plate to pellet any precipitated compound, though this may not be suitable for all assay formats.[14]
-
Issue 3: Irreproducible results between experiments.
-
Possible Cause: Inconsistent preparation of this compound working solutions leading to variability in the soluble concentration.
-
Troubleshooting Steps:
-
Standardized Protocol: Develop and strictly adhere to a standardized protocol for preparing and diluting your this compound stock solutions.
-
Fresh Dilutions: Prepare fresh working dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of dilute aqueous solutions.
-
Vortexing: Ensure thorough vortexing of the stock solution before making dilutions.
-
Data Presentation
Table 1: this compound Selectivity and Potency
| Receptor | EC50 |
| S1P3 | 72-132 nM |
| S1P1 | > 10 µM |
| S1P2 | > 50 µM |
| S1P4 | > 50 µM |
| S1P5 | > 25 µM |
Data compiled from multiple sources.[1][2][5]
Table 2: Recommended Solvents for this compound Stock Solutions
| Solvent | Maximum Recommended Concentration | Storage Conditions |
| DMSO | ≥ 25 mg/mL | -20°C |
| Ethanol | ~15 mg/mL | -20°C |
Data compiled from multiple sources.[24]
Experimental Protocols
Key Experiment 1: ERK Phosphorylation Assay (Cell-Based)
This protocol is a general guideline for assessing S1P3-mediated ERK phosphorylation in response to this compound.
Methodology:
-
Cell Culture: Plate cells (e.g., CHO or HEK293 cells stably expressing human S1P3) in a 96-well plate and grow to near confluency.
-
Serum Starvation: Prior to stimulation, serum-starve the cells for 4-24 hours in a serum-free medium to reduce basal ERK phosphorylation.
-
Compound Preparation and Stimulation:
-
Prepare a 1000x stock of this compound in 100% DMSO.
-
Perform serial dilutions of the DMSO stock in a serum-free medium to create 2x working solutions. Crucially, add the DMSO stock to the pre-warmed medium while vortexing to minimize precipitation.
-
Remove the starvation medium from the cells and add the 2x this compound working solutions.
-
Incubate for the desired time (typically 5-15 minutes at 37°C).
-
-
Cell Lysis: Aspirate the stimulation medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Detection: Analyze the cell lysates for phosphorylated ERK (p-ERK) and total ERK levels using a suitable detection method, such as Western blotting or an ELISA-based assay kit.[25][26][27][28][29]
Troubleshooting Focus: The most critical step for avoiding artifacts is the preparation of the this compound working solutions (Step 3). Visual inspection of the diluted compound in the medium before adding it to the cells is recommended.
Key Experiment 2: Radioligand Binding Assay (Biochemical)
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity of this compound to the S1P3 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the S1P3 receptor.[30][31]
-
Assay Buffer: Use a binding buffer appropriate for your receptor preparation.
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes
-
A fixed concentration of a suitable radioligand for S1P3 (e.g., [³³P]S1P).
-
A range of concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.[30][31]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 of this compound and subsequently calculate the Ki value.[30][31][32][33][34]
Troubleshooting Focus: Low solubility of this compound can lead to an underestimation of its true potency. Ensure that the highest concentration of this compound used remains soluble in the assay buffer. The inclusion of a low percentage of DMSO in the final assay volume may be necessary, but its effect on receptor binding should be validated.
Mandatory Visualization
Caption: S1P3 Receptor Signaling Pathways Activated by this compound.
Caption: Recommended Experimental Workflow for Using this compound.
Caption: Troubleshooting Flowchart for this compound Experiments.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. What are S1PR3 modulators and how do they work? [synapse.patsnap.com]
- 3. genecards.org [genecards.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Coupling of the S1P3 Receptor Subtype to S1P-mediated RhoA Activation and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotage.com [biotage.com]
- 18. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Inhibition of aggregation of [Pd]-bacteriochlorophyllides in mesoporous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 23. Melittin Aggregation in Aqueous Solutions: Insight from Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. astorscientific.us [astorscientific.us]
- 25. researchgate.net [researchgate.net]
- 26. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 28. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 30. giffordbioscience.com [giffordbioscience.com]
- 31. giffordbioscience.com [giffordbioscience.com]
- 32. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. biophysics-reports.org [biophysics-reports.org]
- 34. revvity.com [revvity.com]
Technical Support Center: Enhancing CYM-5541 Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the in vivo bioavailability of CYM-5541, a selective S1P3 allosteric agonist. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: My in vitro studies with this compound show high potency, but I'm observing poor efficacy in my in vivo models. What is the likely cause?
A significant discrepancy between in vitro and in vivo results with this compound is often linked to its low aqueous solubility, which can lead to poor oral bioavailability. For effective systemic exposure after oral administration, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. The lipophilic nature of this compound presents a challenge to its dissolution, which is a rate-limiting step for its absorption.
Q2: What are the key physicochemical properties of this compound that I should be aware of for formulation development?
Understanding the fundamental properties of this compound is crucial for designing an effective in vivo formulation. Key characteristics are summarized below.
| Property | Value | Reference |
| Molecular Weight | 316.44 g/mol | [1] |
| Formula | C₁₉H₂₈N₂O₂ | [1] |
| Appearance | White solid | |
| Solubility (DMSO) | ≥ 25 mg/mL (79.00 mM) | [2] |
| Solubility (Ethanol) | 15.82 mg/mL (50 mM) | |
| Mechanism of Action | Selective S1P3 allosteric agonist | [1] |
| EC₅₀ | 72-132 nM | [1] |
Q3: What general strategies can be employed to enhance the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to overcome the challenges associated with the delivery of poorly soluble drugs.[3][4][5][6][7] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[3][6][7]
-
Co-solvents: Utilizing a mixture of solvents can improve the solubility of the compound in the formulation.[8][9]
-
Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state within the gastrointestinal tract.[8][10][11]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.[3][8]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate.[3][6]
Troubleshooting Guide
Issue 1: The formulated this compound precipitates out of solution upon standing or administration.
-
Possible Cause: The concentration of this compound may be too high for the chosen vehicle, leading to supersaturation and subsequent precipitation.
-
Solution:
-
Try reducing the concentration of this compound in the formulation.
-
Incorporate a precipitation inhibitor, such as HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone), into your formulation.
-
If using a co-solvent system, ensure the ratio of solvents is optimized for maximum solubility and stability.
-
Issue 2: High variability in plasma concentrations is observed between animal subjects.
-
Possible Cause: Inconsistent dissolution of this compound in the gastrointestinal tract can lead to erratic absorption. This can be influenced by physiological factors such as stomach pH and food intake.
-
Solution:
-
Consider using a formulation that presents the drug in a pre-dissolved state, such as a lipid-based formulation (e.g., SEDDS).
-
Ensure consistent administration procedures, including the fasting state of the animals.
-
Micronization or nanonization of the drug substance prior to formulation can lead to more uniform dissolution.
-
Issue 3: The desired systemic exposure (AUC) is not achieved despite trying different formulations.
-
Possible Cause: The issue may not solely be due to poor dissolution but could also involve first-pass metabolism or efflux transporters in the gut wall.
-
Solution:
-
While this compound-specific metabolic pathways are not detailed in the provided search results, consider co-administration with inhibitors of relevant metabolic enzymes or efflux transporters if such mechanisms are suspected.
-
Investigate alternative routes of administration, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, to bypass the gastrointestinal tract and first-pass metabolism. This will also help determine the absolute bioavailability of your oral formulation.
-
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage
This protocol is adapted from a formulation used for a similar S1P receptor agonist, CYM-5442.
-
Objective: To prepare a clear, homogenous solution of this compound for oral administration in rodents.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween® 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Water for Injection
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a vehicle solution consisting of 10% DMSO, 10% Tween® 80, and 80% saline or water (v/v/v).
-
First, dissolve the this compound in DMSO. Gentle warming or sonication may be used to aid dissolution.
-
Add the Tween® 80 to the this compound/DMSO solution and mix thoroughly.
-
Gradually add the saline or water to the mixture while continuously vortexing or stirring to form a clear solution.
-
-
Note: The final concentration should be adjusted based on the required dose and the solubility of this compound in this vehicle. It is recommended to perform a small-scale solubility test first.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
-
Objective: To enhance the aqueous solubility of this compound through complexation with a cyclodextrin.
-
Materials:
-
This compound
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
DMSO
-
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO.
-
Slowly add the this compound stock solution to the SBE-β-CD solution to achieve the desired final concentration. A typical final DMSO concentration is 10%.
-
Mix thoroughly until a clear solution is obtained. The solution can be stirred overnight to ensure complete complexation.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: S1P3 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Enhancing In Vivo Bioavailability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Enhancing oral bioavailability of poorly soluble drugs with mesoporous silica based systems: opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neliti.com [neliti.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. symmetric.events [symmetric.events]
- 11. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to CYM-5541: An In-depth Analysis of a Selective S1P3 Receptor Agonist
This guide provides a comprehensive comparison of the experimental data available for CYM-5541, a selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3). Intended for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies for reproducibility, and visualizes essential biological pathways and workflows.
Performance Comparison of S1P3 Receptor Agonists
This compound stands out as a potent and selective tool for studying S1P3 signaling. Its allosteric mechanism, binding to a site distinct from the orthosteric binding pocket of the endogenous ligand Sphingosine-1-Phosphate (S1P), confers high selectivity over other S1P receptor subtypes.[1][2] This section compares the in vitro activity of this compound with the natural ligand S1P.
| Compound | Target | Assay | EC50 | Selectivity Profile | Binding Mechanism |
| This compound | S1P3 | ERK Phosphorylation | 72-132 nM | S1P1 > 10 µM, S1P2 > 50 µM, S1P4 > 50 µM, S1P5 > 25 µM[3] | Allosteric Agonist[1][2] |
| Sphingosine-1-Phosphate (S1P) | S1P1-5 | ERK Phosphorylation | ~200 nM (in NFAT-BLA assay) | Non-selective | Orthosteric Agonist |
Table 1: Comparison of In Vitro Activity of S1P3 Receptor Agonists. This table summarizes the half-maximal effective concentration (EC50) and selectivity of this compound compared to the endogenous ligand S1P. The data highlights the high selectivity of this compound for the S1P3 receptor.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize the S1P3 signaling pathway and the experimental workflows used to characterize its activity.
Caption: S1P3 receptor signaling cascade initiated by orthosteric and allosteric agonists.
References
CYM-5541: A Highly Selective S1P3 Receptor Agonist with Minimal Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the S1P Receptor Selectivity of CYM-5541.
This guide provides a comprehensive analysis of the cross-reactivity profile of this compound, a potent and selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3). Understanding the selectivity of a molecular probe is paramount for the accurate interpretation of experimental results and for the development of targeted therapeutics. This document summarizes quantitative data on the binding affinities of this compound across the S1P receptor family, details the experimental protocols used to determine this selectivity, and illustrates the relevant signaling pathways.
Data Presentation: this compound Cross-Reactivity Profile
This compound exhibits exceptional selectivity for the S1P3 receptor, with significantly lower to no activity observed at other S1P receptor subtypes. The following table summarizes the half-maximal effective concentrations (EC50) of this compound at each of the five S1P receptors.
| Receptor Subtype | EC50 of this compound | Reference |
| S1P1 | > 10 µM | [1][2] |
| S1P2 | > 50 µM | [1][2] |
| S1P3 | 72 - 132 nM | [1][3] |
| S1P4 | > 50 µM | [1][2] |
| S1P5 | > 25 µM | [1][2] |
The data clearly indicates that this compound is a potent agonist at the S1P3 receptor, with EC50 values in the nanomolar range. In contrast, its activity at S1P1, S1P2, S1P4, and S1P5 receptors is negligible, even at micromolar concentrations, demonstrating a high degree of selectivity. This selectivity is attributed to its interaction with a novel allosteric hydrophobic pocket within the S1P3 receptor, a feature not conserved in the other S1P receptor subtypes.[4][5] The phenylalanine residue at position 263 (Phe263) has been identified as a key gatekeeper for the affinity and efficacy of this compound at the S1P3 receptor.[6]
Experimental Protocols
The selectivity of this compound has been determined through rigorous pharmacological assays. Below are detailed methodologies for two key experiments: a radioligand binding assay to assess direct binding affinity and an ERK phosphorylation assay to measure functional receptor activation.
Radioligand Binding Assay (Competitive Binding)
This assay determines the ability of this compound to displace a radiolabeled ligand from the S1P receptors.
Objective: To measure the binding affinity (Ki) of this compound for S1P receptors 1, 2, 3, 4, and 5.
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably overexpressing individual human S1P receptor subtypes.
-
Radioligand: [³³P]S1P or [³²P]S1P.
-
Unlabeled this compound.
-
Binding Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% (w/v) fatty acid-free BSA, pH 7.5.
-
Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
GF/B glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target S1P receptor are thawed on ice and diluted in binding buffer to a final concentration of 5-10 µg of protein per well.
-
Compound Dilution: A serial dilution of this compound is prepared in binding buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of diluted cell membranes, 50 µL of binding buffer with or without unlabeled this compound at various concentrations, and 50 µL of radioligand (e.g., [³³P]S1P at a final concentration of 0.1-0.5 nM).
-
Incubation: The plate is incubated at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a GF/B filter plate using a cell harvester. The filters are washed three to five times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: The filters are dried, and the radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.
ERK Phosphorylation Assay (Functional Assay)
This assay measures the activation of the Extracellular signal-Regulated Kinase (ERK), a downstream effector of S1P receptor signaling, to determine the functional potency of this compound.
Objective: To determine the EC50 of this compound for the activation of S1P receptors 1, 2, 3, 4, and 5.
Materials:
-
CHO-K1 or HEK293 cells stably expressing individual human S1P receptor subtypes.
-
Serum-free cell culture medium.
-
This compound.
-
Lysis Buffer: Containing protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
-
Plate reader or Western blot imaging system.
Procedure:
-
Cell Culture and Starvation: Cells are seeded in 96-well plates and grown to 80-90% confluency. Prior to the assay, cells are serum-starved for 4-6 hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control for 5-15 minutes at 37°C.
-
Cell Lysis: The medium is removed, and cells are lysed with ice-cold lysis buffer.
-
Detection (Western Blotting):
-
Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against phospho-ERK1/2.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate.
-
The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
-
-
Detection (ELISA-based):
-
Commercial ELISA kits for detecting phospho-ERK1/2 can be used for a higher throughput format. Lysates are added to pre-coated plates, and the assay is performed according to the manufacturer's instructions.
-
-
Data Analysis: The intensity of the phospho-ERK signal is quantified and normalized to the total ERK signal. The data are then plotted against the logarithm of the this compound concentration and fitted to a sigmoidal dose-response curve to determine the EC50 value.
Mandatory Visualizations
S1P Receptor Signaling Pathways
The five S1P receptor subtypes couple to different heterotrimeric G proteins, leading to the activation of distinct downstream signaling cascades. The following diagrams illustrate the primary G protein coupling and major downstream pathways for each S1P receptor.
References
- 1. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biophysics-reports.org [biophysics-reports.org]
- 3. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S1P(1) receptor agonists: Assessment of selectivity and current clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to CYM-5541 and Sphingosine-1-Phosphate (S1P) Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways activated by the synthetic compound CYM-5541 and the endogenous lipid mediator, Sphingosine-1-Phosphate (S1P). This analysis is supported by experimental data to inform research and drug development in areas where S1P receptor modulation is a key therapeutic strategy.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a wide array of cellular processes, including cell growth, survival, migration, and immune cell trafficking, by activating a family of five G protein-coupled receptors (GPCRs): S1P1, S1P2, S1P3, S1P4, and S1P5.[1][2] The diverse and sometimes opposing cellular responses to S1P are dictated by the specific S1P receptor subtypes expressed on a given cell and their differential coupling to various G protein signaling pathways.[3][4]
This compound is a synthetic, selective allosteric agonist of the S1P3 receptor.[5][6] Unlike the natural ligand S1P, which binds to all five receptor subtypes, this compound offers a tool to specifically interrogate the function of the S1P3 receptor and its downstream signaling cascades. Understanding the similarities and differences between the signaling initiated by the promiscuous endogenous ligand and a selective synthetic agonist is crucial for the development of targeted therapeutics with improved efficacy and reduced off-target effects.
Comparative Analysis of this compound and S1P
The key difference between this compound and S1P lies in their receptor selectivity and binding mechanism. S1P is the natural orthosteric agonist for all five S1P receptors, binding with high affinity in the nanomolar range.[7][8] In contrast, this compound is a highly selective allosteric agonist for the S1P3 receptor, with significantly lower or no activity at other S1P receptor subtypes.[5][6][9] This selectivity allows for the specific activation of S1P3-mediated signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and S1P, highlighting their differences in receptor activation.
| Parameter | This compound | Sphingosine-1-Phosphate (S1P) | Reference(s) |
| Receptor Selectivity | Selective for S1P3 | Non-selective (S1P1-5) | [5][6][9] |
| Binding Mechanism | Allosteric Agonist | Orthosteric Agonist | [5][10] |
| EC50 at S1P1 | > 10 µM | ~0.8 nM | [5][9] |
| EC50 at S1P2 | > 50 µM | ~5 nM | [5][9] |
| EC50 at S1P3 | 72 - 132 nM | ~1 nM | [5][9] |
| EC50 at S1P4 | > 50 µM | ~60 nM | [5][9] |
| EC50 at S1P5 | > 25 µM | ~1.5 nM | [5][9] |
| Downstream Signaling | |||
| ERK Phosphorylation | Full agonist at S1P3 | Full agonist at S1P1-5 | [9][11][12] |
| G Protein Coupling (S1P3) | Gi, Gq, G12/13 | Gi, Gq, G12/13 | [3][4] |
Signaling Pathways
S1P Signaling Pathway
S1P, by activating its five receptor subtypes, initiates a complex network of signaling cascades. Each receptor subtype can couple to one or more families of heterotrimeric G proteins (Gi/o, Gq/11, G12/13, and Gs), leading to a wide range of downstream effects.[3][4] For instance, S1P1 exclusively couples to Gi, leading to the activation of the PI3K-Akt and Ras-MAPK pathways.[4] S1P2 and S1P3 can couple to Gi, Gq, and G12/13, thereby activating a broader range of signaling pathways, including phospholipase C (PLC) and Rho activation.[3][4]
This compound Signaling Pathway
This compound, as a selective S1P3 agonist, activates the subset of signaling pathways specifically coupled to this receptor. S1P3 is known to couple to Gi, Gq, and G12/13 proteins.[3][4] Therefore, this compound stimulation leads to the inhibition of adenylyl cyclase (via Gi), activation of phospholipase C (via Gq), and activation of Rho (via G12/13).[3][4] A key downstream effector of S1P3 activation is the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK).[9]
References
- 1. Structural and functional characteristics of S1P receptors. [vivo.weill.cornell.edu]
- 2. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 3. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate-Specific G Protein-Coupled Receptors as Novel Therapeutic Targets for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYM 5541 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 7. Sphingosine 1-Phosphate and Its G Protein-Coupled Receptors Constitute a Multifunctional Immunoregulatory System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel selective allosteric and bitopic ligands for the S1P(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiomyocyte S1P1 receptor-mediated extracellular signal-related kinase signaling and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to CYM-5541 and Other Sphingosine-1-Phosphate Receptor 3 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CYM-5541, a selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3), with other relevant S1P3 receptor agonists. Due to the limited availability of publicly accessible, detailed experimental data on other selective S1P3 agonists, this guide will focus on comparing this compound with the endogenous non-selective agonist, Sphingosine-1-Phosphate (S1P), to highlight the unique characteristics of this compound.
Introduction to S1P3 Receptor Agonism
Sphingosine-1-phosphate (S1P) is a bioactive lipid that signals through five G protein-coupled receptors (GPCRs), S1P1-5, to regulate a wide array of physiological processes, including immune cell trafficking, vascular tone, and cardiac function. The S1P3 receptor subtype is widely expressed in the heart, lungs, and spleen and is coupled to Gq, Gi, and G12/13 proteins, leading to diverse downstream signaling cascades. The development of selective S1P3 agonists is of significant interest for elucidating the specific roles of this receptor and for the potential therapeutic targeting of various diseases. However, the high degree of homology in the orthosteric binding site across S1P receptor subtypes has made the development of selective agonists a significant challenge.
This compound has emerged as a valuable pharmacological tool due to its high selectivity for the S1P3 receptor. Unlike the endogenous ligand S1P, this compound acts as an allosteric agonist, binding to a site distinct from the orthosteric S1P binding pocket. This allosteric mechanism of action is key to its selectivity.
Quantitative Comparison of S1P3 Receptor Agonists
The following table summarizes the key quantitative data for this compound and the endogenous ligand S1P.
| Compound | Receptor Target | Potency (EC50) | Efficacy | Mechanism of Action | Selectivity |
| This compound | S1P3 | 72-132 nM[1] | Full agonist (ERK phosphorylation)[1] | Allosteric Agonist | High selectivity over S1P1, S1P2, S1P4, S1P5 |
| Sphingosine-1-Phosphate (S1P) | S1P1, S1P2, S1P3, S1P4, S1P5 | ~200 nM (for S1P3 in NFAT-BLA assay) | Endogenous Full Agonist | Orthosteric Agonist | Non-selective |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
S1P3-Mediated ERK Phosphorylation Assay
This assay is a common method to determine the activation of the S1P3 receptor by an agonist, as S1P3 activation leads to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Objective: To measure the dose-dependent increase in ERK phosphorylation in response to an S1P3 agonist.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human S1P3.
-
Serum-free cell culture medium.
-
Test compounds (e.g., this compound, S1P).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore).
-
Detection reagents (e.g., chemiluminescent substrate, fluorescent plate reader).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the S1P3-expressing cells into 96-well plates and grow to 80-90% confluency.
-
Serum Starvation: Prior to the assay, starve the cells in serum-free medium for 4-6 hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Prepare serial dilutions of the test compounds in serum-free medium. Add the diluted compounds to the cells and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: After incubation, aspirate the medium and lyse the cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting or In-Cell Western:
-
For Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-phospho-ERK1/2 antibody, followed by a secondary antibody, and detect the signal. Strip the membrane and re-probe with anti-total-ERK1/2 antibody for normalization.
-
For In-Cell Western: Fix and permeabilize the cells in the 96-well plate. Incubate with both anti-phospho-ERK1/2 and a normalization antibody (e.g., anti-total-ERK or a housekeeping protein) simultaneously. Add fluorescently labeled secondary antibodies and quantify the signals using an imaging system.
-
-
Data Analysis: Quantify the band intensities (Western blot) or fluorescence signals (In-Cell Western). Normalize the phospho-ERK signal to the total ERK signal. Plot the normalized data against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
Tango™ β-Arrestin Recruitment Assay
The Tango™ assay is a high-throughput screening method to measure G protein-coupled receptor (GPCR) activation by detecting the recruitment of β-arrestin to the activated receptor.
Objective: To quantify S1P3 receptor activation by measuring agonist-induced β-arrestin recruitment.
Materials:
-
U2OS or CHO cell line stably co-expressing the human S1P3 receptor fused to a transcription factor (e.g., GAL4-VP16) and a β-arrestin-protease fusion protein. These cells also contain a reporter gene (e.g., β-lactamase) under the control of a promoter responsive to the transcription factor.
-
Assay medium (e.g., Freestyle Expression Medium).
-
Test compounds.
-
LiveBLAzer™ FRET B/G Substrate (CCF4-AM).
-
384-well assay plates.
Procedure:
-
Cell Plating: Dispense the engineered cells into a 384-well plate.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (e.g., a known S1P3 agonist) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for several hours (e.g., 5 hours) to allow for receptor activation, β-arrestin recruitment, protease cleavage, transcription factor translocation, and reporter gene expression.
-
Substrate Loading: Add the LiveBLAzer™ FRET B/G substrate to each well.
-
Incubation: Incubate the plate at room temperature in the dark for approximately 2 hours to allow the substrate to enter the cells and be cleaved by the expressed β-lactamase.
-
Detection: Measure the fluorescence emission at two wavelengths (e.g., 460 nm for blue and 530 nm for green) using a fluorescence plate reader.
-
Data Analysis: Calculate the ratio of blue to green fluorescence. An increase in the blue/green ratio indicates β-lactamase activity and, therefore, S1P3 receptor activation. Plot the ratio against the logarithm of the agonist concentration and fit to a dose-response curve to determine the EC50.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the S1P3 signaling pathway and the experimental workflow for the ERK phosphorylation assay.
Caption: S1P3 Receptor Signaling Pathways.
References
CYM-5541: A Comparative Guide to its Selectivity Profile at G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of CYM-5541, a known modulator of sphingosine-1-phosphate (S1P) receptors. The information is intended to assist researchers in evaluating its potential for target validation and drug discovery efforts. This document presents a detailed comparison with other relevant compounds, supported by experimental data and protocols.
Introduction to this compound
This compound is a potent and selective allosteric agonist for the sphingosine-1-phosphate receptor 3 (S1P3), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2][3] Unlike the endogenous ligand S1P, which binds to an orthosteric site, this compound interacts with a distinct, allosteric site on the S1P3 receptor.[1][4] This allosteric mechanism of action contributes to its remarkable selectivity for S1P3 over other S1P receptor subtypes.[1][4] S1P receptors, including S1P3, are crucial in a multitude of physiological processes, making selective modulators like this compound valuable tools for dissecting specific receptor functions.
Selectivity Profiling of this compound
The selectivity of this compound has been demonstrated across the S1P receptor family and a broader panel of GPCRs.
Table 1: Selectivity of this compound against S1P Receptor Subtypes
| Receptor | This compound EC50 | Reference Compound (S1P) EC50 | Selectivity (Fold) |
| S1P3 | 72-132 nM | ~1-10 nM | - |
| S1P1 | > 10,000 nM | ~1-10 nM | >75 - 138 |
| S1P2 | > 50,000 nM | ~10-50 nM | >378 - 694 |
| S1P4 | > 50,000 nM | ~50-100 nM | >500 - 694 |
| S1P5 | > 25,000 nM | ~10-20 nM | >192 - 347 |
Data compiled from multiple sources.[1][2][3][5] EC50 values for S1P can vary depending on the assay system.
Broader GPCR Selectivity
This compound has been profiled against a panel of 55 other GPCRs, as well as ion channels and transporters, and showed no significant activity at concentrations up to 10 μM.[1][3] While the specific list of these 55 GPCRs is often proprietary to the screening company (e.g., Ricerca), this finding underscores the high selectivity of this compound for the S1P3 receptor.
Comparison with Other S1P3 Receptor Modulators
This compound's allosteric agonism and high selectivity distinguish it from other compounds targeting S1P3.
Table 2: Comparison of this compound with other S1P3 Modulators
| Compound | Mechanism of Action | S1P3 Affinity/Potency | Key Selectivity Notes |
| This compound | Allosteric Agonist | EC50: 72-132 nM | Highly selective over S1P1, S1P2, S1P4, and S1P5.[1][2][3] |
| Sphingosine-1-Phosphate (S1P) | Endogenous Orthosteric Agonist | EC50: ~1-10 nM | Non-selective, binds to all five S1P receptors.[2] |
| CAY10444 (BML-241) | Antagonist | IC50: 4.6 µM | Reported as an S1P3 antagonist, but its selectivity is debated.[2][6] |
| VPC23019 | Antagonist | pKB: 6.0 | Initially described as an S1P1/S1P3 antagonist.[6] |
S1P3 Receptor Signaling Pathway
Activation of the S1P3 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. S1P3 is known to couple to multiple G protein families, including Gαi, Gαq, and Gα12/13, leading to the activation of various downstream effector pathways.
Caption: S1P3 receptor signaling cascade initiated by this compound.
Experimental Protocols
The following are generalized protocols for key assays used to characterize the selectivity and functional activity of compounds like this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the target GPCR in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the receptor membranes, a fixed concentration of a suitable radiolabeled ligand (e.g., [³³P]S1P), and a range of concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand using a cell harvester to filter the contents of each well through a glass fiber filter mat.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value, which can then be converted to a Ki (inhibition constant) value.
ERK Phosphorylation Assay (Western Blot)
This functional assay measures the activation of the MAP kinase (ERK) pathway downstream of receptor activation.
Workflow:
Caption: Workflow for an ERK phosphorylation Western blot assay.
Detailed Steps:
-
Cell Culture: Plate cells expressing the S1P3 receptor in multi-well plates and grow to a suitable confluency.
-
Serum Starvation: To reduce basal signaling, replace the growth medium with a serum-free medium for several hours before the experiment.
-
Compound Stimulation: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well to extract the cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK to normalize the p-ERK signal.
-
Data Analysis: Quantify the band intensities and plot the normalized p-ERK signal against the logarithm of the agonist concentration to determine the EC50 value.
Conclusion
This compound is a highly selective allosteric agonist of the S1P3 receptor. Its selectivity profile, characterized by a lack of significant activity at other S1P receptor subtypes and a broader panel of GPCRs, makes it an invaluable pharmacological tool for investigating the specific roles of S1P3 in health and disease. The provided experimental frameworks offer a starting point for researchers to further explore the activity of this compound and other S1P3 modulators in their specific systems of interest.
References
- 1. Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. CYM 5541 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Probe Development Efforts for an Allosteric Agonist of the Sphingosine 1-phosphate Receptor 3 (S1P3) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CYM-5541 and FTY720 (Fingolimod): A Guide for Researchers
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that orchestrates a multitude of cellular processes through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1P₁ through S1P₅.[1][2] This signaling axis is a key regulator of immune cell trafficking, vascular integrity, and neural processes. Its therapeutic potential was prominently realized with the development of FTY720 (fingolimod, Gilenya®), the first oral therapy approved for relapsing-remitting multiple sclerosis (MS).[3][4][5] FTY720 functions as a non-selective S1P receptor modulator. In contrast, CYM-5541 represents a more targeted tool compound, developed as a selective allosteric agonist for the S1P₃ receptor subtype.[2][6][7]
This guide provides a detailed comparative analysis of this compound and FTY720, focusing on their distinct mechanisms of action, receptor selectivity, and functional outcomes, supported by experimental data and protocols for researchers in pharmacology and drug development.
Mechanism of Action: Orthosteric Modulation vs. Allosteric Agonism
A fundamental distinction between FTY720 and this compound lies in their interaction with the S1P receptors.
FTY720 (Fingolimod): FTY720 is a prodrug that is rapidly phosphorylated in vivo by sphingosine (B13886) kinase 2 to its active form, FTY720-phosphate (FTY720-P).[8][9][10] FTY720-P is a structural analog of S1P and acts as a potent agonist at the orthosteric binding site of four of the five S1P receptors: S1P₁, S1P₃, S1P₄, and S1P₅.[4][9][11] Its therapeutic effect in MS is primarily attributed to its action on the S1P₁ receptor on lymphocytes.[12] Initial agonism by FTY720-P leads to the internalization and subsequent degradation of the S1P₁ receptor, a process termed "functional antagonism".[3][8][11] This renders lymphocytes unresponsive to the natural S1P gradient, preventing their egress from secondary lymphoid organs and thereby reducing the infiltration of autoaggressive immune cells into the central nervous system (CNS).[8][9][10]
This compound: In contrast, this compound is a selective S1P₃ receptor agonist that binds to an allosteric site, a location distinct from the orthosteric pocket where S1P and FTY720-P bind.[2][6][13] This is confirmed by competition binding assays where this compound was unable to displace the radiolabeled native ligand from the S1P₃ receptor.[6] Despite lacking the polar headgroup typical of orthosteric S1P agonists, this compound acts as a full agonist, capable of inducing downstream signaling pathways such as ERK phosphorylation to the same maximal level as S1P.[6][13] Its selectivity is conferred by a unique hydrophobic pocket in the S1P₃ receptor.[2]
Receptor Selectivity and Potency
The most significant pharmacological difference between the two compounds is their receptor selectivity profile. FTY720 is non-selective, while this compound is highly selective for a single subtype.
| Receptor Subtype | FTY720 (Fingolimod-P) | This compound |
| S1P₁ | High-affinity agonist (EC₅₀: 0.3-3.1 nM range for S1P₁, S1P₃, S1P₄, S1P₅)[4] | No activity (EC₅₀ > 10 µM)[6][7] |
| S1P₂ | No activity[11] | No activity (EC₅₀ > 50 µM)[6] |
| S1P₃ | High-affinity agonist (EC₅₀: 0.3-3.1 nM range for S1P₁, S1P₃, S1P₄, S1P₅)[4] | Full allosteric agonist (EC₅₀: 72-132 nM)[6][7] |
| S1P₄ | High-affinity agonist (EC₅₀: 0.3-3.1 nM range for S1P₁, S1P₃, S1P₄, S1P₅)[4] | No activity (EC₅₀ > 50 µM)[6] |
| S1P₅ | High-affinity agonist (EC₅₀: 0.3-3.1 nM range for S1P₁, S1P₃, S1P₄, S1P₅)[4] | No activity (EC₅₀ > 25 µM)[6] |
| Table 1: Comparative Receptor Potency and Selectivity. |
Downstream Signaling Pathways
The differential receptor engagement by FTY720-P and this compound translates into distinct downstream signaling cascades.
-
FTY720-P , by acting on S1P₁, primarily couples to the Gᵢ protein, leading to the inhibition of adenylyl cyclase and activation of the PI3K-Akt pathway, which is crucial for cell survival and migration. Its action on S1P₃ can activate Gᵢ, Gᵩ, and G₁₂/₁₃ pathways, influencing processes like calcium mobilization and Rho activation.
-
This compound 's effects are confined to S1P₃-mediated signaling. S1P₃ is known to couple with Gᵢ, Gᵩ, and G₁₂/₁₃, thereby activating a diverse range of cellular responses, including phospholipase C (PLC) activation, intracellular calcium release, and Rho-mediated cytoskeletal changes.
In Vivo Efficacy and Safety Profile
FTY720 (Fingolimod): FTY720 has demonstrated robust efficacy in animal models of MS, such as experimental autoimmune encephalomyelitis (EAE), where it significantly reduces clinical severity by preventing CNS infiltration by pathogenic lymphocytes.[9][14] Its clinical efficacy in reducing relapse rates in MS patients is well-established.[15] However, its non-selective profile contributes to a range of side effects, including transient bradycardia (linked to S1P₃ agonism on atrial myocytes), macular edema, and an increased risk of infections due to its profound immunomodulatory effects.[16][17][18]
This compound: this compound is primarily a research tool. Its utility in vivo has been limited by low solubility and moderate potency.[6] Therefore, there is a lack of extensive in vivo efficacy data. However, its high selectivity for S1P₃ suggests it would not produce the S1P₁-mediated lymphopenia characteristic of FTY720. It has been shown to be selective in a large panel of protein targets, suggesting a lower probability of off-target effects.[6]
| Feature | FTY720 (Fingolimod) | This compound |
| Primary In Vivo Effect | Lymphopenia, reduction of CNS inflammation[8][14] | Not extensively studied due to DMPK limitations[6] |
| Therapeutic Indication | Approved for Relapsing-Remitting Multiple Sclerosis[3][4] | Research compound for studying S1P₃ biology |
| Known Side Effects | Bradycardia, atrioventricular block, macular edema, increased infection risk[17][18] | Not clinically evaluated; predicted to lack S1P₁-mediated side effects |
| Table 2: Comparative In Vivo and Safety Profile. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from cells overexpressing the specific human S1P receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity ligand for the receptor, labeled with a radioisotope (e.g., [³²P]S1P or [³H]-ozanimod).[1][19]
-
Assay Buffer: Typically 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free bovine serum albumin (BSA).[1]
-
Test Compound: this compound or FTY720-P, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand to determine background binding.
-
Filtration System: Glass fiber filter mats (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and scintillation fluid.
2. Methodology:
-
Preparation: Thaw receptor-expressing cell membranes on ice. Dilute the test compound and radioligand in assay buffer to desired concentrations.
-
Incubation: In a 96-well plate, combine the cell membranes (1-2 µg protein/well), varying concentrations of the test compound, and a fixed concentration of the radioligand (e.g., 0.1-0.2 nM [³²P]S1P).[1]
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.[19]
-
Separation: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Binding Functional Assay
This functional assay measures GPCR activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit following agonist stimulation.[20][21] It is a direct measure of G protein coupling.
1. Materials:
-
Cell Membranes: As described in Protocol 1.
-
Assay Buffer: Typically 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂.[19]
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate, to ensure G proteins are in an inactive state before agonist stimulation.
-
Test Agonist: this compound or FTY720-P, serially diluted.
-
Filtration System and Scintillation Counter.
2. Methodology:
-
Pre-incubation: In a 96-well plate, incubate cell membranes (5-10 µg protein/well) with the desired concentrations of the test agonist and GDP (e.g., 10-30 µM) in assay buffer. This allows the agonist to bind to the receptor.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1-0.5 nM.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for agonist-stimulated nucleotide exchange.
-
Termination and Separation: Stop the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer.
-
Detection: Quantify the amount of membrane-bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS). Plot the specific binding as a function of agonist concentration to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound.
Summary and Conclusion
This compound and FTY720 (fingolimod) are modulators of the S1P signaling pathway that operate through fundamentally different mechanisms.
-
FTY720 (Fingolimod) is a non-selective, orthosteric agonist that becomes a functional antagonist at the S1P₁ receptor. This mechanism, leading to lymphocyte sequestration, has proven highly effective for treating multiple sclerosis, but its lack of selectivity contributes to its side-effect profile.
-
This compound is a highly selective, allosteric agonist of the S1P₃ receptor. It serves as an invaluable pharmacological tool to dissect the specific roles of S1P₃ signaling without the confounding effects of activating other S1P receptor subtypes.
For researchers, the choice between these compounds depends entirely on the experimental goal. FTY720 is relevant for studying broad immunomodulatory effects and as a benchmark for MS therapies. This compound is the superior choice for specifically investigating the physiological and pathological functions of the S1P₃ receptor. This comparative guide highlights the importance of understanding not only receptor selectivity but also the specific binding modality—orthosteric versus allosteric—when interpreting experimental results and designing new therapeutic agents.
References
- 1. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel selective allosteric and bitopic ligands for the S1P(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sphingosine 1-phosphate receptor modulator fingolimod as a therapeutic agent: Recent findings and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. To fingolimod and beyond: The rich pipeline of drug candidates that target S1P signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYM 5541 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 8. Fingolimod (FTY720), the Sphingosine 1-Phosphate Receptor Modulator, as a New Therapeutic Drug in Multiple Sclerosis [jstage.jst.go.jp]
- 9. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 12. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fingolimod (FTY720), sphingosine 1-phosphate receptor modulator, shows superior efficacy as compared with interferon-β in mouse experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. Benefit-Risk Profile of Sphingosine-1-Phosphate Receptor Modulators in Relapsing and Secondary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overview and safety of fingolimod hydrochloride use in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical effectiveness and safety of fingolimod in relapsing remitting multiple sclerosis in Western Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 20. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming the S1P3-Specific Effects of CYM-5541: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CYM-5541, a selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3). Its performance is objectively compared with other S1P3 modulators, supported by experimental data and detailed methodologies to aid in the design and interpretation of studies aimed at confirming its S1P3-specific effects.
Executive Summary
This compound is a potent and selective allosteric agonist for the S1P3 receptor.[1] Unlike the endogenous ligand, sphingosine-1-phosphate (S1P), this compound binds to a distinct site on the receptor, offering a unique mode of activation. This allosteric mechanism contributes to its high selectivity for S1P3 over other S1P receptor subtypes. This guide presents a compilation of its pharmacological profile in comparison to other known S1P3 modulators and provides detailed protocols for key experiments to validate its specificity.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and alternative S1P3 modulators. It is important to note that direct head-to-head comparative studies for a wide range of S1P3 modulators are limited, and data presented here is compiled from various sources. Variations in experimental conditions should be considered when comparing absolute values.
Table 1: Potency and Selectivity of S1P3 Agonists
| Compound | Type | S1P3 EC50 (nM) | Selectivity over other S1P Receptors |
| This compound | Allosteric Agonist | 72 - 132[1] | S1P1 >10,000 nM, S1P2 >50,000 nM, S1P4 >50,000 nM, S1P5 >25,000 nM[1] |
| S1P (Endogenous Ligand) | Orthosteric Agonist | ~1-10 | Non-selective, binds to all S1P receptors (S1P1-5) |
| Fingolimod (FTY720-P) | Orthosteric Agonist | 7 - 10 | Non-selective agonist for S1P1, S1P3, S1P4, and S1P5 |
Table 2: Potency and Selectivity of S1P3 Antagonists
| Compound | Type | S1P3 Ki (nM) | S1P3 IC50 (µM) | Notes on Selectivity and Off-Target Effects |
| SPM-242 | Bitopic Antagonist | 0.25[2] | - | Selective for S1P3. Occupies both the orthosteric and allosteric binding sites.[2] Limited data on broad off-target screening is publicly available. |
| CAY10444 (BML-241) | Antagonist | - | 4.6 | Often used as an S1P3 antagonist, but its selectivity has been questioned. It has been shown to inhibit P2 receptors and α1A-adrenoceptors.[2] |
Signaling Pathways and Experimental Workflows
To understand the specific effects of this compound, it is crucial to consider the downstream signaling pathways of S1P3 and the experimental workflows used to assess its activity and selectivity.
S1P3 Signaling Pathways
S1P3 is known to couple to three main families of G proteins: Gi, Gq, and G12/13, leading to the activation of distinct downstream signaling cascades.
Experimental Workflow for Specificity Confirmation
A logical workflow to confirm the S1P3-specific effects of this compound involves a series of in vitro assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory conditions.
Radioligand Binding Assay (Competition Assay)
Objective: To determine if this compound competes with the orthosteric ligand S1P for binding to S1P3, thus confirming its allosteric nature.
Materials:
-
CHO or HEK293 cells stably expressing human S1P3.
-
[³³P]S1P (radiolabeled S1P).
-
Unlabeled S1P (for positive control).
-
This compound.
-
Binding Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4).
-
Scintillation fluid and counter.
Protocol:
-
Cell Preparation: Culture S1P3-expressing cells to confluency. Prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [³³P]S1P (typically at its Kd concentration).
-
Competition: Add increasing concentrations of unlabeled S1P (positive control) or this compound to the wells. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled S1P (non-specific binding).
-
Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor and determine the IC50 value. For an allosteric modulator like this compound, no competition with [³³P]S1P is expected.
ERK Phosphorylation Assay (Western Blot)
Objective: To measure the activation of the MAPK/ERK pathway, a downstream signaling event of S1P3 activation, in response to this compound.
Materials:
-
S1P3-expressing cells.
-
This compound.
-
S1P (positive control).
-
Serum-free cell culture medium.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blot equipment.
Protocol:
-
Cell Culture and Starvation: Plate S1P3-expressing cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or S1P for a short period (e.g., 5-15 minutes). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total-ERK. Plot the fold change in phosphorylation relative to the untreated control against the log concentration of the agonist to determine the EC50.
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration, a downstream effect of S1P3 coupling to Gq, in response to this compound.
Materials:
-
S1P3-expressing cells.
-
This compound.
-
S1P (positive control).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with an injection system (e.g., FlexStation).
Protocol:
-
Cell Plating: Plate S1P3-expressing cells in a black-walled, clear-bottom 96-well plate and grow overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of this compound or S1P into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the agonist to calculate the EC50.
Conclusion
The available data strongly support that this compound is a selective allosteric agonist of S1P3. Its unique binding site and high selectivity make it a valuable tool for elucidating the specific physiological and pathological roles of the S1P3 receptor. The experimental protocols provided in this guide offer a robust framework for researchers to independently verify the S1P3-specific effects of this compound and to further explore its therapeutic potential. Rigorous characterization, including comprehensive off-target screening, is essential for the confident application of this compound in preclinical and clinical research.
References
Unraveling the Mechanisms of S1P3 Receptor Modulation: A Comparative Guide to CYM-5541 and SPM-242
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of novel modulators for the Sphingosine-1-Phosphate (S1P) receptors is paramount for advancing therapeutic strategies. This guide provides a detailed comparison of two key compounds targeting the S1P3 receptor: the allosteric agonist CYM-5541 and the bitopic antagonist SPM-242, supported by experimental data and detailed protocols.
This document will dissect their distinct modes of action, present quantitative data from comparative studies, and offer detailed experimental methodologies to enable replication and further investigation.
At a Glance: Key Differences in Mechanism
This compound and SPM-242 represent two distinct strategies for modulating S1P3 receptor activity. This compound acts as a selective allosteric agonist , binding to a site topographically distinct from the orthosteric site where the endogenous ligand, Sphingosine-1-Phosphate (S1P), binds.[1][2][3] This allosteric binding event induces a conformational change in the receptor, leading to its activation.[1] In contrast, SPM-242 functions as a selective bitopic antagonist .[1][2][3] Its unique mechanism involves occupying both the orthosteric S1P binding pocket and the allosteric site targeted by this compound, thereby preventing the binding and activation by both the endogenous ligand and the allosteric agonist.[1]
Quantitative Comparison of S1P3 Receptor Modulation
The following table summarizes the key quantitative parameters that differentiate the activity of this compound and SPM-242 at the S1P3 receptor.
| Parameter | This compound | SPM-242 | Reference |
| Mechanism of Action | Allosteric Agonist | Bitopic Antagonist | [1][2][3] |
| Target Receptor | S1P3 | S1P3 | [1][4] |
| EC50 (S1P3 activation) | 72 - 132 nM | Not Applicable | [1][2][5][6] |
| Ki (antagonism of this compound) | Not Applicable | 0.25 nM | [4] |
| Selectivity | Selective for S1P3 over S1P1, S1P2, S1P4, and S1P5 | Selective for S1P3 | [1][5][6] |
Visualizing the Mechanisms of Action
The distinct binding modes of this compound and SPM-242 at the S1P3 receptor can be visualized through the following signaling pathway diagrams.
References
- 1. Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. astorscientific.us [astorscientific.us]
- 3. Novel selective allosteric and bitopic ligands for the S1P(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPM-242|SPM242 [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Disposal of CYM-5541: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the S1P3 receptor agonist, CYM-5541, ensuring the protection of personnel and the environment.
For researchers and scientists in the dynamic field of drug development, the proper management of chemical reagents is paramount. This guide provides a detailed protocol for the disposal of this compound, a selective allosteric agonist of the S1P3 receptor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Properties of this compound
A thorough understanding of a compound's properties is the first step toward safe handling and disposal.
| Property | Value |
| Formal Name | N,N-dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide[1] |
| CAS Number | 945128-26-7[1] |
| Molecular Formula | C₁₉H₂₈N₂O₂[1] |
| Formula Weight | 316.4 g/mol [1] |
| Formulation | A crystalline solid[1] |
| Solubility | DMSO: 5 mg/ml[1] |
| Storage Temperature | -20°C[1] |
| Stability | ≥ 4 years[1] |
Step-by-Step Disposal Protocol
The following procedures are based on established guidelines for the disposal of chemical waste from research laboratories.[2][3]
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound powder and any materials contaminated with the solid (e.g., weighing papers, contaminated gloves, pipette tips) in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound, such as those dissolved in DMSO, should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, or any sharp objects contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
3. Container Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (N,N-dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide)"
-
The concentration and solvent (for liquid waste)
-
The primary hazard(s) (e.g., "Bioactive," "Chemical Irritant" - consult your institution's guidelines)
-
The accumulation start date
4. Storage of Waste: Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[4] This area should be:
-
At or near the point of generation.[2]
-
Under the control of laboratory personnel.[2]
-
Away from heat sources and direct sunlight.
5. Disposal Request and Pickup:
-
Once the waste container is full or has reached the maximum accumulation time allowed by your institution (often six to twelve months), arrange for its disposal through your institution's EHS office or equivalent authority.[2][4]
-
Never dispose of this compound down the drain or in the regular trash.[5]
-
Do not attempt to evaporate chemical waste as a disposal method.[5][6]
6. Decontamination of Empty Containers:
-
Empty containers that held this compound should be managed as hazardous waste unless they are triple-rinsed with a suitable solvent.[5]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[5]
-
After triple-rinsing, deface the original label before disposing of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[5][6]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these systematic procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Safeguarding Researchers: A Comprehensive Guide to Handling CYM-5541
In the dynamic landscape of scientific research, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for the handling of CYM-5541, a potent and selective allosteric agonist of the Sphingosine-1-phosphate Receptor 3 (S1P3). Adherence to these procedures is critical for minimizing risk and ensuring a safe research environment.
Disclaimer: This document provides guidance based on general knowledge of handling potent powdered biochemicals. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, these recommendations are based on the precautionary principle, treating this compound as a potent compound with potential health hazards upon exposure. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Potential Hazards of this compound
As a potent bioactive lipid receptor agonist, this compound should be handled with care. The primary routes of exposure are inhalation of the powder, dermal contact, and ingestion. While specific toxicity data is unavailable, similar compounds can have biological effects at low concentrations. Therefore, it is crucial to minimize all potential exposures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required equipment for each stage of the handling process.
| Stage of Handling | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Powder Form) | - Disposable, solid-front lab coat- Nitrile gloves (double-gloved)- ANSI-approved safety glasses with side shields- Face shield- NIOSH-approved N95 respirator or higher |
| Solution Preparation and Handling | - Disposable, solid-front lab coat- Nitrile gloves- ANSI-approved safety glasses with side shields |
| Waste Disposal | - Disposable, solid-front lab coat- Nitrile gloves (double-gloved)- ANSI-approved safety glasses with side shields |
Operational Plan for Handling this compound
A systematic workflow is critical to ensure safety and experimental integrity. The following diagram and step-by-step guide outline the recommended procedure for handling this compound from receipt to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any institutional safety protocols.
-
Don Appropriate PPE: Put on all required PPE as detailed in the table above. For handling the powder, this includes a lab coat, double gloves, safety glasses, a face shield, and a respirator.
-
Prepare Work Area: Work should be conducted in a designated area, preferably within a certified chemical fume hood or a powder containment hood. The work surface should be covered with absorbent, disposable bench paper.
-
-
Handling:
-
Weighing this compound: Tare a tared weigh boat or microfuge tube inside the ventilated enclosure. Carefully transfer the desired amount of this compound powder using a clean spatula. Avoid creating dust.
-
Prepare Stock Solution: Add the solvent to the container with the weighed this compound. Cap the container securely and mix until the compound is fully dissolved.
-
Perform Experiment: Once in solution, the risk of aerosolization is significantly reduced. Standard laboratory PPE (lab coat, single gloves, safety glasses) is appropriate for handling the solution.
-
-
Cleanup and Disposal:
-
Decontaminate Work Surfaces: Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Dispose of Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, bench paper) should be considered hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the face shield, lab coat, and safety glasses. If a respirator was used, remove it last after leaving the work area. Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | - Collect in a clearly labeled, sealed container designated for hazardous chemical waste.- Do not mix with other waste streams. |
| Contaminated Solid Waste (gloves, pipette tips, weigh boats, etc.) | - Place in a designated, sealed hazardous waste bag or container.- Label clearly as "Hazardous Waste" with the chemical name. |
| Contaminated Liquid Waste (solutions, solvents) | - Collect in a sealed, compatible, and clearly labeled hazardous waste container.- Do not pour down the drain. |
All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
